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Core Science & Biosynthesis

Foundational

Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] chemical properties

This guide serves as a technical whitepaper on Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] , a critical intermediate in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs). Subject: Chemical Properti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] , a critical intermediate in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs).

Subject: Chemical Properties, Synthesis, and Self-Immolative Mechanism of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] CAS: 251459-35-5 Common Alias: Boc-Gly-Gly-PAB-OH

Executive Summary

Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is a specialized dipeptide derivative used primarily as a cleavable linker precursor in bioconjugation.[1][2] It features a para-aminobenzyl alcohol (PAB-OH) moiety, which acts as a "electronic spacer."

In ADC design, this molecule solves a critical steric problem: lysosomal proteases (like Cathepsin B) cannot efficiently cleave a peptide bond if the bulky drug payload is directly attached to the C-terminus. The PAB group acts as a spacer that, upon enzymatic cleavage of the amide bond, spontaneously degrades via 1,6-elimination (self-immolation) to release the free drug.[3] While Valine-Citrulline (Val-Cit) is the industry standard for Cathepsin B specificity, Gly-Gly-PAB systems are utilized for broader lysosomal protease targeting and specific solubility profiles.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]

The molecule consists of three functional zones: the N-terminal protection (Boc), the Peptide Spacer (Gly-Gly), and the Self-Immolative Trigger (PAB-OH).

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name tert-butyl (2-((2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate
Common Name Boc-Gly-Gly-PAB-OH
CAS Number 251459-35-5
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight 337.37 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Est.) ~13 (Amide NH), ~10 (Phenol-like transition state)
Storage -20°C, Desiccated (Hygroscopic)

Mechanistic Insight: The Self-Immolation Cascade

The defining feature of this molecule is the PAB (para-aminobenzyl) group. It functions as a sacrificial connector. The stability of the linker depends on the amide bond between the Glycine and the Aniline nitrogen.

Mechanism of Action[12][13][14]
  • Enzymatic Hydrolysis: Upon internalization into the tumor cell lysosome, proteases (e.g., Cathepsins) recognize the peptide sequence (Gly-Gly).

  • Amide Cleavage: The enzyme hydrolyzes the amide bond, releasing the N-terminus of the PAB group.

  • 1,6-Elimination: The resulting aniline intermediate is electronically unstable. The lone pair on the nitrogen pushes electrons into the aromatic ring, expelling the leaving group (the drug) attached to the benzylic position.

  • Release: Carbon dioxide is lost, and the free drug is liberated.

SelfImmolation ADC ADC Conjugate (Antibody-Linker-Drug) Lysosome Lysosomal Entry (Low pH) ADC->Lysosome Cleavage Protease Cleavage (Cathepsin B/L) Lysosome->Cleavage Internalization Intermediate Unstable Aniline Intermediate Cleavage->Intermediate Amide Hydrolysis Elimination 1,6-Elimination (Electron Cascade) Intermediate->Elimination Spontaneous Release Payload Release (Free Drug + CO2 + Azaquinone) Elimination->Release Fragmentation

Figure 1: The self-immolative cascade triggered by protease cleavage of the Gly-Gly-PAB linker.

Synthesis & Activation Workflow

Boc-Gly-Gly-PAB-OH is rarely used "as is"; it is a building block. The primary workflow involves activating the benzyl alcohol to a carbonate, enabling conjugation to an amine-containing payload (e.g., Doxorubicin, MMAE).

Synthetic Route[6][15][16][17]
  • Peptide Coupling: Boc-Gly-Gly-OH is coupled with 4-aminobenzyl alcohol using EEDQ or IBCF/NMM to minimize oxidation of the alcohol.

  • Activation: The hydroxyl group is reacted with Bis(4-nitrophenyl) carbonate (Bis-PNP) to create an active carbonate.

  • Payload Loading: The drug amine attacks the carbonate, forming a stable carbamate linkage.

  • Deprotection: The Boc group is removed (TFA/DCM) to expose the N-terminal amine for antibody attachment (via a maleimide or NHS spacer).

SynthesisWorkflow Start Boc-Gly-Gly-OH + 4-Aminobenzyl Alcohol Coupling Coupling Reaction (EEDQ, THF/MeOH) Start->Coupling Product Boc-Gly-Gly-PAB-OH (Target Molecule) Coupling->Product Activation Activation (Bis-PNP Carbonate) Product->Activation Step 2 ActivatedLinker Boc-Gly-Gly-PAB-PNP (Active Carbonate) Activation->ActivatedLinker Conjugation Drug Conjugation (Payload-NH2) ActivatedLinker->Conjugation Step 3

Figure 2: Synthesis and downstream activation workflow for the PAB linker system.

Experimental Protocol: Activation of Boc-Gly-Gly-PAB-OH

Objective: Convert the hydroxyl group into a p-nitrophenyl carbonate for drug conjugation.

Materials:

  • Boc-Gly-Gly-PAB-OH (1.0 eq)[1]

  • Bis(4-nitrophenyl) carbonate (Bis-PNP) (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous DMF or DCM

Methodology:

  • Dissolution: Dissolve Boc-Gly-Gly-PAB-OH in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.

  • Reagent Addition: Add DIPEA followed by Bis-PNP. The solution may turn slightly yellow due to the release of p-nitrophenol.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Dilute with Ethyl Acetate.[4]

    • Wash with 10% Citric Acid (to remove excess base/amine).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Precipitate in cold Ether/Hexane or purify via flash chromatography (DCM/MeOH gradient). The product is the Boc-Gly-Gly-PAB-PNP carbonate .

Critical Note: The activated carbonate is moisture-sensitive. Store under Argon at -20°C.

Analytical Characterization (Expected Signatures)

To validate the identity of Boc-Gly-Gly-PAB-OH, look for these specific spectral markers.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 9.8 ppm (s, 1H): Amide NH (Aniline). Diagnostic of PAB attachment.

  • δ 8.1 ppm (t, 1H): Amide NH (Gly-Gly).

  • δ 7.55 ppm (d, 2H): PAB Aromatic Protons (adjacent to Amide).

  • δ 7.25 ppm (d, 2H): PAB Aromatic Protons (adjacent to Methanol).

  • δ 6.9 ppm (t, 1H): Carbamate NH (Boc).

  • δ 4.45 ppm (d, 2H): Benzylic -CH₂-OH. (Shifts downfield to ~5.2 ppm upon carbonate activation).

  • δ 3.6 - 3.9 ppm (m, 4H): Glycine α-protons.

  • δ 1.38 ppm (s, 9H): Boc tert-butyl group.

Mass Spectrometry (ESI)
  • Expected [M+H]⁺: 338.4

  • Expected [M+Na]⁺: 360.4

  • Fragment: Loss of Boc (-100 Da) is common in source fragmentation.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link

  • Firestone, R. A., et al. (1998). "Lysosomal Cleavage of PAB-Based Linkers." Journal of Controlled Release. Link

  • BroadPharm. (2024). "Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Product Data." BroadPharm Catalog. Link

  • BenchChem. (2025).[5][4] "Cathepsin B Cleavable Linkers: A Technical Guide." BenchChem Technical Notes. Link

Sources

Exploratory

An In-depth Technical Guide to Boc-Gly-Gly-PAB-OH: A Critical Linker Intermediate in Advanced Therapeutics

Introduction: The Architectural Significance of Boc-Gly-Gly-PAB-OH In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a bridge but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Boc-Gly-Gly-PAB-OH

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a bridge but a critical determinant of efficacy, stability, and safety.[1][2] Boc-Gly-Gly-PAB-OH (N-α-tert-Butoxycarbonyl-glycyl-glycyl-p-aminobenzyl alcohol) represents a cornerstone intermediate in the synthesis of sophisticated, enzyme-cleavable linkers. Its structure is meticulously designed: a dipeptide sequence (Gly-Gly) provides a substrate for lysosomal proteases, the p-aminobenzyl (PAB) group functions as a self-immolative spacer, and the Boc (tert-Butoxycarbonyl) protecting group enables controlled, stepwise chemical synthesis.[3][4][5]

This guide provides an in-depth analysis of the core characteristics of Boc-Gly-Gly-PAB-OH, offering researchers and drug development professionals a comprehensive resource covering its molecular profile, its mechanistic role in drug delivery, and robust protocols for its characterization. Understanding this molecule is fundamental to innovating the next generation of precisely targeted cancer therapies.[6][7]

Molecular Profile and Physicochemical Characteristics

The utility of Boc-Gly-Gly-PAB-OH in complex synthetic workflows is dictated by its fundamental chemical and physical properties. A precise understanding of these characteristics is paramount for optimizing reaction conditions, ensuring purity, and guaranteeing reproducibility.

Chemical Structure & Properties

The molecule's architecture combines a peptide backbone with protecting and functional groups, each contributing to its overall behavior in chemical synthesis.

Caption: Chemical structure of Boc-Gly-Gly-PAB-OH.

Table 1: Physicochemical Data for Boc-Gly-Gly-PAB-OH

Property Value Source(s)
CAS Number 251459-35-5 [8]
Molecular Formula C₁₆H₂₃N₃O₅ [8]
Molecular Weight 337.37 g/mol [8]
Appearance White to off-white solid/powder [4][9]
Purity Typically >96% (determined by HPLC) [8]
Solubility Soluble in DMF, DMSO; sparingly soluble in water [4][]

| Storage | Store at -20°C, desiccated, protected from light |[][11][12] |

Synthesis and Purity Considerations

Boc-Gly-Gly-PAB-OH is typically synthesized via standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[3][13] The process involves the sequential coupling of Boc-protected glycine residues, followed by coupling to a p-aminobenzyl alcohol backbone.

  • Expertise in Synthesis: The choice between solution-phase and solid-phase synthesis often depends on the desired scale. Solution-phase is common for larger-scale production of this specific intermediate, while SPPS offers advantages for building longer, more complex peptide linkers.[3][13] The Boc protecting group is crucial as it is stable under the basic conditions used for Fmoc group removal but can be readily cleaved with moderate acids like trifluoroacetic acid (TFA), preventing unwanted side reactions during coupling.[3]

  • Trustworthiness through Purity: Achieving high purity (>96%) is non-negotiable for its use in GMP-compliant ADC manufacturing. Impurities can lead to the formation of heterogeneous ADC species with unpredictable pharmacokinetics and toxicity profiles. Therefore, purification is almost exclusively performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which effectively separates the target molecule from unreacted starting materials and side products.

Stability and Solubility Insights
  • Stability: The Boc group is acid-labile and can be prematurely cleaved if exposed to strong acidic conditions.[3][14] The molecule is also susceptible to hydrolysis, particularly at the ester and amide bonds, under extreme pH and temperature. The recommended storage at -20°C under desiccated conditions is critical to prevent degradation and maintain batch-to-batch consistency.[][11]

  • Solubility: Its solubility in organic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) facilitates its use in subsequent coupling reactions with payloads or other linker components, which are often hydrophobic.[4][] The limited aqueous solubility is a key consideration; reactions involving this intermediate are typically performed in organic or mixed aqueous-organic solvent systems.

The Central Role of Boc-Gly-Gly-PAB-OH in ADC Linker Technology

The true value of Boc-Gly-Gly-PAB-OH lies in its function as a precursor to cleavable linkers that respond to the unique enzymatic environment of cancer cell lysosomes.[2][6]

Mechanism of Action: A Cascade of Controlled Release

The linker derived from this intermediate is designed for stability in systemic circulation (neutral pH) and specific cleavage within the target cell.[1][15]

  • ADC Internalization: An ADC utilizing a Gly-Gly-PAB-derived linker binds to a target antigen on the cancer cell surface and is internalized via endocytosis.[7][16]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in proteases, such as Cathepsin B, and characterized by a low pH.[15][16]

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between the two glycine residues. This is the primary, targeted release event. The choice of a simple dipeptide like Gly-Gly or other sequences like Val-Cit is a critical design element that dictates cleavage efficiency and selectivity.[2][17]

  • Self-Immolation: The cleavage of the peptide bond exposes a free amine on the p-aminobenzyl alcohol (PAB) spacer. This triggers a spontaneous, irreversible 1,6-elimination reaction. The electron-donating amine facilitates the elimination of the attached payload, releasing it in its unmodified, fully active form. This self-immolative cascade also releases carbon dioxide.[17]

This multi-stage process ensures that the potent cytotoxic payload is released specifically inside the target cancer cell, maximizing its therapeutic effect while minimizing systemic exposure and associated off-target toxicity.[18]

A 1. ADC Internalization B 2. Lysosomal Trafficking A->B Endosome C 3. Enzymatic Cleavage (Cathepsin B) B->C Low pH, High Protease Env. D Peptide bond is broken C->D Trigger Event E 4. Self-Immolation Cascade (1,6-Elimination) D->E F 5. Release of Active Payload E->F Payload Freed G Byproducts Released (CO₂ + Linker Remnant) E->G Spacer Fragments

Caption: Mechanism of payload release from a Gly-Gly-PAB linker.

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to validate the identity, purity, and stability of Boc-Gly-Gly-PAB-OH. The following protocols are foundational for quality control and research applications.

Workflow for Analytical Characterization

A multi-step analytical approach ensures a comprehensive assessment of the material's quality.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Appropriate Solvent (e.g., DMSO, ACN/H₂O) A->B C Purity Assessment (RP-HPLC) B->C D Identity Confirmation (LC-MS) B->D E Structural Elucidation (¹H NMR) B->E F Confirm >96% Purity C->F G Verify Molecular Weight D->G H Confirm Structural Integrity E->H

Caption: Standard workflow for the analytical characterization.

Protocol 1: Purity Determination by RP-HPLC
  • Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. It is the gold-standard method for assessing the purity of peptide-based molecules, effectively resolving the main product from synthesis-related impurities.[14][19]

  • Methodology:

    • Preparation of Mobile Phase:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN). (Note: TFA acts as an ion-pairing agent to improve peak shape for peptides).

    • Sample Preparation: Prepare a 1 mg/mL stock solution of Boc-Gly-Gly-PAB-OH in a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions:

      • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 220 nm and 254 nm. (220 nm for the peptide backbone, 254 nm for the aromatic PAB group).

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point for method development.

    • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by LC-MS
  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the molecule's identity by measuring its mass-to-charge ratio (m/z), which corresponds to its molecular weight.

  • Methodology:

    • LC System: Use the same HPLC method as described in Protocol 3.2.

    • MS System: Interface the HPLC outlet with an electrospray ionization (ESI) mass spectrometer.

    • MS Parameters:

      • Ionization Mode: Positive ESI mode is typically used, as it will readily protonate the molecule.

      • Scan Range: Scan from m/z 100 to 1000.

    • Data Analysis: Analyze the mass spectrum corresponding to the main HPLC peak. Expect to observe the protonated molecular ion [M+H]⁺ at approximately m/z 338.4. Other adducts, such as [M+Na]⁺, may also be present.

Protocol 3: Structural Verification by ¹H NMR
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the presence of key functional groups (Boc, glycine protons, aromatic PAB protons) and their connectivity.[20]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis:

      • Boc Group: Expect a large singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

      • Glycine α-Protons: Look for multiplets or doublets in the ~3.7-4.0 ppm region.

      • PAB Aromatic Protons: Expect doublets in the aromatic region (~7.2-7.5 ppm).

      • PAB Methylene Protons: A singlet or doublet should appear around ~4.5 ppm.

      • Amide Protons: Broad signals may be visible between ~7.0-8.5 ppm. (Note: The exact chemical shifts can vary based on the solvent and sample concentration).

Conclusion

Boc-Gly-Gly-PAB-OH is more than a simple chemical intermediate; it is an enabling component in the sophisticated design of next-generation ADCs. Its key characteristics—a protease-cleavable dipeptide, a self-immolative spacer, and a synthetically versatile protecting group—provide a robust framework for creating linkers that offer a balance of systemic stability and targeted payload release. The rigorous application of analytical techniques such as HPLC, MS, and NMR is critical to ensuring the quality and consistency required for developing safe and effective therapeutics. As ADC technology continues to evolve, the fundamental principles embodied by this linker precursor will undoubtedly remain central to the field.

References

  • Precise PEG. (n.d.). Boc-Gly-Gly-PAB-OH.
  • BOC Sciences. (n.d.). Boc-Gly-Gly-Phe-Gly-OH - (CAS 187794-49-6) | ADC Linker.
  • The Royal Society of Chemistry. (n.d.). Supplementary information.
  • National Center for Biotechnology Information. (n.d.). Boc-gly-gly-gly-OH | C11H19N3O6 | CID 7019030. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • SRIRAMCHEM. (n.d.). Boc-Gly-Gly-OH.
  • BOC Sciences. (n.d.). Mc-Gly-Gly-Phe-Gly-PAB-OH TFA | ADC Linker.
  • MedChemExpress. (n.d.). Boc-Gly-Gly-OH | Amino Acid Derivative.
  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
  • PrepChem.com. (n.d.). Synthesis of Boc-Gly.
  • MedchemExpress.com. (n.d.). Boc-Gly-Gly-Phe-Gly-OH | ADC Linker.
  • Chem-Impex. (n.d.). Boc-Gly-Gly-OH.
  • Chem-Impex. (n.d.). Boc-Gly-Gly-Gly-OH.
  • BLD Pharm. (n.d.). 31972-52-8|Boc-Gly-Gly-OH.
  • National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • ResearchGate. (n.d.). HPLC profile of (a) DL and (b) L Boc‐Gly‐Phg‐OMe (CHIRALPAK® AS−H....
  • CymitQuimica. (n.d.). CAS 31972-52-8: Boc-Gly-Gly-OH.
  • National Center for Biotechnology Information. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
  • National Center for Biotechnology Information. (n.d.). The Chemistry Behind ADCs. PMC.
  • Sigma-Aldrich. (n.d.). Boc-Bpa-OH =96.0 HPLC 104504-43-0.
  • National Center for Biotechnology Information. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.
  • Almac. (2023). Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets.
  • Creative PEGWorks. (2025). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.
  • ChemicalBook. (n.d.). BOC-Glycine(4530-20-5) 1H NMR spectrum.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs.

Sources

Protocols & Analytical Methods

Method

Mastering Peptide-Drug Conjugate Synthesis: A Protocol for Boc-Gly-Gly-PAB-OH

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Peptide-D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the linker molecule is a linchpin of success.[1] It is the chemical bridge that not only tethers a potent therapeutic payload to its targeting moiety but also dictates the stability, pharmacokinetics, and ultimate efficacy of the conjugate.[] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release and off-target toxicity, yet be exquisitely sensitive to the unique microenvironment of the target cell to unleash its therapeutic cargo.[1]

This guide provides a comprehensive technical overview and detailed protocols for the use of Boc-Gly-Gly-PAB-OH , a cornerstone linker in the development of enzyme-cleavable drug conjugates. This linker system leverages a dipeptide sequence (Gly-Gly) as a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3][] Upon enzymatic cleavage of the peptide bond, the p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer, undergoing a spontaneous 1,6-elimination to release the conjugated drug in its unmodified, active form.[5][6] The N-terminal tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[7]

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of peptide-drug conjugates. The protocols and insights provided herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific rigor and practical success.

Chemical and Physical Properties of Boc-Gly-Gly-PAB-OH

A thorough understanding of the physicochemical properties of Boc-Gly-Gly-PAB-OH is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₆H₂₃N₃O₅[Vendor Data]
Molecular Weight 337.37 g/mol [Vendor Data]
Appearance White to off-white solid[Vendor Data]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.[General Chemical Knowledge]
Storage Store at -20°C, desiccated.[General Chemical Knowledge]

Core Workflow: From Linker to Conjugate

The utilization of Boc-Gly-Gly-PAB-OH in peptide-drug conjugate synthesis can be conceptualized as a three-stage process. Each stage requires meticulous execution and a clear understanding of the underlying chemistry.

Boc-Gly-Gly-PAB-OH Workflow cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Evaluation A Solid-Phase Peptide Synthesis (SPPS) B Incorporation of Boc-Gly-Gly-PAB-OH A->B Coupling C Activation of PAB-OH (e.g., with p-nitrophenyl chloroformate) B->C Cleavage from Resin & Deprotection D Payload Attachment (e.g., MMAE) C->D Nucleophilic Substitution E Enzymatic Cleavage Assay (e.g., with Cathepsin B) D->E Purified Conjugate F Analysis of Payload Release (HPLC, LC-MS) E->F Monitoring

Caption: A three-stage workflow for the utilization of Boc-Gly-Gly-PAB-OH.

Part 1: Peptide Synthesis and Incorporation of Boc-Gly-Gly-PAB-OH

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established methodology.[8][9] The acid-labile nature of the Boc group allows for its removal under conditions that do not affect the more acid-stable side-chain protecting groups (often benzyl-based) or the linkage to the resin.[9]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Incorporation of Boc-Gly-Gly-PAB-OH

This protocol outlines the manual synthesis of a peptide sequence on a Merrifield resin, followed by the coupling of Boc-Gly-Gly-PAB-OH.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • Boc-Gly-Gly-PAB-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cesium carbonate (Cs₂CO₃)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF for 1-2 hours.

    • To attach the first Boc-protected amino acid, convert it to its cesium salt by reacting with cesium carbonate in a mixture of water and methanol, followed by evaporation to dryness.

    • Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM, IPA, and DMF.[8]

    • Neutralization: Treat the resin with 10% DIPEA in DMF for 5-10 minutes. Wash with DMF.

    • Coupling:

      • Pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5-10 minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Repeat this cycle for each amino acid in the desired sequence.

  • Incorporation of Boc-Gly-Gly-PAB-OH:

    • Perform a final Boc deprotection and neutralization cycle as described above.

    • Couple Boc-Gly-Gly-PAB-OH using the same HBTU/HOBt/DIPEA activation and coupling procedure as for the single amino acids.

  • Cleavage from Resin:

    • After the final coupling, wash and dry the resin thoroughly.

    • The peptide-linker construct can be cleaved from the resin using strong acids like anhydrous HF or TFMSA.[10] This step should be performed with appropriate safety precautions in a specialized apparatus. For a less hazardous alternative, a safety-catch linker strategy could be employed if planned from the outset of the synthesis.[11]

Part 2: Payload Activation and Conjugation

The hydroxyl group of the PAB moiety must be activated to facilitate the attachment of the payload, which typically has a nucleophilic handle such as an amine. A common method for this activation is the formation of a p-nitrophenyl (PNP) carbonate, which is a good leaving group.[12][13]

Protocol 2: Activation of the PAB-OH Group and Conjugation of a Payload (e.g., MMAE)

This protocol describes the activation of the PAB-OH group with p-nitrophenyl chloroformate and subsequent conjugation of monomethyl auristatin E (MMAE).

Materials:

  • Peptide-Gly-Gly-PAB-OH (cleaved from resin and purified)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Monomethyl auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF)

  • DIPEA

Procedure:

  • Activation of PAB-OH:

    • Dissolve the purified Peptide-Gly-Gly-PAB-OH in anhydrous DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine or TEA (1.5-2 equivalents).

    • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[13]

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting activated linker can be purified by column chromatography.

  • Conjugation of MMAE:

    • Dissolve the activated Peptide-Gly-Gly-PAB-PNP linker and MMAE (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • The final peptide-drug conjugate can be purified by preparative RP-HPLC.[14][15]

Payload_Conjugation cluster_0 Activation cluster_1 Conjugation A Peptide-Gly-Gly-PAB-OH D Peptide-Gly-Gly-PAB-O-PNP (Activated Linker) A->D Reaction in anhydrous DCM/THF B p-Nitrophenyl Chloroformate B->D Reaction in anhydrous DCM/THF C Pyridine/TEA C->D Reaction in anhydrous DCM/THF G Peptide-Drug Conjugate D->G Reaction in anhydrous DMF E MMAE (Payload) E->G Reaction in anhydrous DMF F DIPEA F->G Reaction in anhydrous DMF H Purified Conjugate G->H Purification

Caption: Workflow for the activation of the PAB-OH group and conjugation of a payload.

Part 3: Enzymatic Cleavage and Payload Release Analysis

The final and most critical step in evaluating the efficacy of the linker is to confirm its selective cleavage by the target enzyme and the subsequent release of the payload. Cathepsin B is a lysosomal cysteine protease commonly used for this purpose.[3][16]

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol details a time-course experiment to monitor the release of the payload from the conjugate in the presence of cathepsin B.

Materials:

  • Purified Peptide-Drug Conjugate

  • Human Cathepsin B (recombinant)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard for LC-MS analysis

  • Incubator or water bath at 37°C

  • HPLC-MS system

Procedure:

  • Enzyme Activation:

    • Prepare a stock solution of Cathepsin B in a suitable buffer.

    • Activate the enzyme by incubating it in the Assay Buffer at 37°C for 15-30 minutes immediately before use.

  • Cleavage Reaction:

    • Prepare a solution of the peptide-drug conjugate in the Assay Buffer.

    • Initiate the reaction by adding the activated Cathepsin B to the conjugate solution. The final enzyme concentration should be in the nanomolar range, and the conjugate concentration in the micromolar range.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw aliquots of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to the cold Quenching Solution. This will precipitate the enzyme and stop the reaction.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact conjugate.[1][17]

  • Controls:

    • No-Enzyme Control: Incubate the conjugate in the Assay Buffer without Cathepsin B to assess the chemical stability of the linker under the assay conditions.

    • Inhibitor Control: Pre-incubate the activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the conjugate to confirm that the observed cleavage is enzyme-specific.

Data Analysis and Interpretation

The data obtained from the LC-MS analysis can be used to plot the concentration of the released payload as a function of time. This allows for the determination of the initial rate of cleavage and the half-life of the conjugate in the presence of the enzyme. A successful linker will demonstrate stability in the absence of the enzyme and efficient cleavage in its presence.

Conclusion: A Versatile Tool for Targeted Drug Delivery

Boc-Gly-Gly-PAB-OH represents a powerful and versatile tool in the design and synthesis of targeted therapeutics. Its straightforward incorporation into peptide chains using standard Boc-SPPS protocols, coupled with the reliable self-immolative release mechanism of the PAB spacer, makes it an attractive choice for researchers in the field. The protocols outlined in this guide provide a robust framework for the successful application of this linker, from initial synthesis to the critical evaluation of its enzymatic cleavage and payload release. By understanding the principles behind each step and adhering to meticulous experimental technique, researchers can effectively leverage the potential of Boc-Gly-Gly-PAB-OH to develop novel and effective peptide-drug conjugates.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved February 19, 2026, from [Link]

  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved February 19, 2026, from [Link]

  • CellMosaic. (n.d.). Antibody MMAE Conjugation Kit (With VC-PAB Linker). Retrieved February 19, 2026, from [Link]

  • Okayama, T., et al. (1996). Production of peptides containing poly-gly sequences using fmoc chemistry. Chem. Pharm. Bull., 44, 1344-1350.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved February 19, 2026, from [Link]

  • Le, P. M., et al. (2018).
  • Staben, L. R., et al. (2016).
  • Gütschow, M., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Molecules, 23(10), 2631.
  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved February 19, 2026, from [Link]

  • Gholami, M., et al. (2017). A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. Journal of Herbmed Pharmacology, 6(3), 110-115.
  • CN1803758A. (2006, July 19). Method for synthesizing 4-nitrobenzyl chloroformate.
  • Li, G., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Org. Biomol. Chem., 9(5), 1545-1555.
  • Zhang, D., et al. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. Cancers, 12(3), 744.
  • US20120322976A1. (2012, December 20). Preparative RP-HPLC Method For Purifying Peptides.
  • Su, Y., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. J. Med. Chem., 64(23), 17735-17753.
  • Waters Corporation. (n.d.). Peptide Isolation Using the Prep 150 LC System. Retrieved February 19, 2026, from [Link]

  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved February 19, 2026, from [Link]

  • Dal Corso, A., et al. (2023). Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker. Front. Chem., 11, 1213309.
  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369.
  • Guttman, M., et al. (2023). Separation of Epimers of a Cleavable ADC Drug Linker Using SLIM–Ion Mobility Mass Spectrometry. Anal. Chem., 95(51), 18788-18795.

Sources

Application

Strategic Integration of Boc-Gly-Gly-PAB-OH in Antibody-PROTAC Conjugates (PACs)

Topic: Boc-Gly-Gly-PAB-OH Linker for PROTAC Development Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers and Drug Development Scientists Executive Summary & Core Directive The "Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Gly-Gly-PAB-OH Linker for PROTAC Development Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers and Drug Development Scientists

Executive Summary & Core Directive

The "Paradox of Stability" in PROTAC Delivery: Traditional PROTACs (Proteolysis Targeting Chimeras) suffer from poor pharmacokinetic (PK) profiles and lack of tissue specificity. The solution lies in Antibody-PROTAC Conjugates (PACs) , where the PROTAC is conjugated to a monoclonal antibody (mAb) via a linker.

The Role of Boc-Gly-Gly-PAB-OH: This molecule is not a linker for the internal structure of a PROTAC (connecting E3 ligand to POI ligand). Instead, it is a cleavable release system designed to attach the entire PROTAC payload to a delivery vehicle (antibody).

  • Boc: Protects the amine terminus during payload attachment.

  • Gly-Gly: A cathepsin B-sensitive dipeptide sequence. It is less sterically hindered than the standard Val-Cit (Valine-Citrulline) linker, making it ideal for releasing bulky payloads like PROTACs.

  • PAB-OH (p-Aminobenzyl alcohol): A self-immolative spacer that ensures the release of the native PROTAC without leaving a "linker scar" (trace residues) that could interfere with ternary complex formation.

Chemical Profile & Mechanism of Action[1]

Physiochemical Properties
PropertySpecification
Chemical Name Boc-Gly-Gly-4-aminobenzyl alcohol
CAS Number 1253268-28-0 (Derivative variants exist; verify specific salt forms)
Molecular Weight ~337.4 g/mol
Solubility Soluble in DMSO, DMF. Sparingly soluble in water.
Cleavage Trigger Lysosomal Cathepsin B (Protease)
Release Mechanism Enzymatic hydrolysis followed by 1,6-elimination
Storage -20°C, desiccated, protect from light
Mechanism of Traceless Release

The efficacy of a PAC depends on the intracellular release of the free, unmodified PROTAC. If the linker remains attached to the PROTAC, it may sterically block the E3 ligase or Target Protein binding pockets.

The Cascade:

  • Internalization: The Antibody-PROTAC conjugate is endocytosed into the tumor cell.

  • Enzymatic Hydrolysis: In the lysosome, Cathepsin B recognizes the Gly-Gly motif and cleaves the amide bond between the C-terminal Glycine and the PAB nitrogen.

  • Self-Immolation: The resulting PAB-amine intermediate is electronically unstable. It undergoes a spontaneous 1,6-elimination (electronic cascade), ejecting carbon dioxide and releasing the free PROTAC amine.

ReleaseMechanism Conjugate Antibody-Linker-Gly-Gly-PAB-PROTAC Lysosome Lysosome (Cathepsin B) Conjugate->Lysosome Internalization Intermed Unstable PAB-Amine Intermediate Lysosome->Intermed Amide Bond Cleavage Elimination 1,6-Elimination (Spontaneous) Intermed->Elimination FreePROTAC Free PROTAC (Active Degrader) Elimination->FreePROTAC Release Byproducts CO2 + Aza-quinone methide Elimination->Byproducts

Caption: Figure 1. The Cathepsin B-mediated cleavage and self-immolative release cascade of the Gly-Gly-PAB linker system.

Application Protocol: Synthesis of Activated Linker-PROTAC

Expertise Note: The PAB-OH group is not directly reactive with the PROTAC. You must first activate the hydroxyl group into a carbonate (using bis(4-nitrophenyl) carbonate) to react with an amine on your PROTAC.

Phase 1: Activation of Boc-Gly-Gly-PAB-OH

Objective: Create an active carbonate intermediate (Boc-Gly-Gly-PAB-PNP).

Reagents:

  • Boc-Gly-Gly-PAB-OH (1.0 eq)

  • Bis(4-nitrophenyl) carbonate (Bis-PNP) (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM

Protocol:

  • Dissolve Boc-Gly-Gly-PAB-OH in anhydrous DMF under nitrogen atmosphere.

  • Add Bis-PNP followed by DIPEA .

  • Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Look for mass shift corresponding to the loss of p-nitrophenol and addition of the carbonate).

  • Purification: Precipitate with cold ether or purify via flash chromatography (Silica, DCM/MeOH gradient). The PNP-carbonate is hydrolytically unstable; store strictly anhydrous at -20°C.

Phase 2: Conjugation to PROTAC

Objective: Attach the linker to the PROTAC via a carbamate bond. Prerequisite: Your PROTAC must have a solvent-exposed primary or secondary amine (e.g., on a PEG tether or the E3 ligand exit vector).

Protocol:

  • Dissolve the Amine-PROTAC (1.0 eq) in anhydrous DMF.

  • Add Boc-Gly-Gly-PAB-PNP (1.2 eq) and DIPEA (2.0 eq).

  • Stir at RT for 2–6 hours. The reaction is usually fast.

  • Monitoring: LC-MS should show the formation of Boc-Gly-Gly-PAB-COO-PROTAC .

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Lyophilize the product.

Phase 3: Deprotection and Functionalization

Objective: Remove the Boc group to expose the N-terminal amine for attachment to the antibody (usually via a maleimide-linker).

Protocol:

  • Dissolve the conjugate in 20% TFA in DCM (or 4M HCl in Dioxane).

  • Stir for 30 minutes at RT.

  • Concentrate in vacuo to remove excess acid.

  • Result: H2N-Gly-Gly-PAB-COO-PROTAC .

  • Next Step (General): React this amine with a heterobifunctional linker (e.g., SMCC or Maleimide-PEG-NHS ) to prepare it for cysteine conjugation on the antibody.

Validation Protocol: In Vitro Cleavage Assay

Trustworthiness Check: Before conjugating to an antibody, you must verify that Cathepsin B can actually release your specific PROTAC payload. Steric hindrance from the PROTAC structure can sometimes inhibit the enzyme.

Materials:

  • Human Liver Cathepsin B (Commercial recombinant).

  • Cleavage Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

  • Activator: DTT (freshly prepared).

Step-by-Step:

  • Activation: Dilute Cathepsin B to 10 µg/mL in Cleavage Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the enzyme active site cysteine.

  • Substrate Prep: Dissolve your Linker-PROTAC construct in DMSO (10 mM stock). Dilute into the activated enzyme solution (Final conc: 50 µM substrate, <5% DMSO).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 15 min, 1h, 4h, and 24h.

  • Quenching: Add equal volume of ice-cold Acetonitrile (with internal standard) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant by LC-MS.

    • Success Criteria: Disappearance of the parent peak and appearance of the Free PROTAC peak.

    • Note: If you see the "PAB-PROTAC" intermediate accumulating, the 1,6-elimination is slow (likely due to electronics or pH).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Slow Cleavage Steric hindrance from PROTAC.Switch to a longer peptide linker (e.g., Gly-Gly-Phe-Gly ) to push the payload further from the enzyme active site.
Premature Release (Plasma) Non-specific esterase activity.Gly-Gly is less stable than Val-Cit in rodent plasma. Verify stability in Human Plasma (it is often more stable in human than mouse). Consider capping the N-terminus with a hydrophilic group.
Incomplete 1,6-Elimination pH is too acidic or electronic withdrawal.Ensure the PROTAC amine is not extremely electron-deficient. The elimination is faster at neutral pH (cytosol) than acidic pH (lysosome), so release may complete after lysosomal escape.
Aggregation Hydrophobicity of PAB + PROTAC.Add a PEG spacer on the N-terminal side of the Gly-Gly motif (e.g., Mal-PEG4-Gly-Gly... ) to improve solubility.

References

  • Mechanism of Cathepsin B Cleavage

    • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.
  • Gly-Gly Linker in ADCs/PROTACs

    • Cazzaniga, G., et al. (2025).[1] "Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker."[1] ACS Omega.[1]

  • PAB-OH Activation Protocols

    • BroadPharm Application Notes. "Protease-cleavable linkers for ADC synthesis."
  • Antibody-PROTAC Conjugates (PACs)

    • Dragovich, P. S., et al. (2021). "Antibody-mediated delivery of chimeric BRD4 degraders." Angewandte Chemie.

Sources

Method

Step-by-step guide for Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] conjugation

Application Note & Protocol Topic: Step-by-Step Guide for the Synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]amide via EDC/NHS-Mediated Conjugation Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Step-by-Step Guide for the Synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]amide via EDC/NHS-Mediated Conjugation

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, bioconjugation, and medicinal chemistry.

Introduction and Scientific Overview

The synthesis of well-defined peptide-small molecule conjugates is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced biomaterials.[1][2] This guide provides a comprehensive, step-by-step protocol for the conjugation of the N-terminally protected dipeptide, Boc-Gly-Gly-OH , with the amine-containing linker, 4-aminobenzyl alcohol (also known as 4-(hydroxymethyl)aniline[3]).

The primary objective is the formation of a stable amide bond between the C-terminal carboxylic acid of the peptide and the primary aromatic amine of the linker. This is achieved through a robust and widely adopted "zero-length" crosslinking strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[4][5][6] This method is favored for its high efficiency, mild reaction conditions, and the formation of a stable, water-soluble urea byproduct that simplifies purification.[7][8]

This document is structured to provide not only a detailed experimental procedure but also the underlying chemical principles, empowering the user to understand, optimize, and troubleshoot the conjugation process effectively.

Principle of the Method: The EDC/NHS Coupling Mechanism

The EDC/NHS-mediated reaction is a two-step process designed to efficiently convert a carboxylic acid into a stable, amine-reactive intermediate, thereby preventing undesirable side reactions and improving overall yield.[5][9]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Boc-Gly-Gly-OH to form a highly reactive and unstable O-acylisourea intermediate.[4][10][11][12] This intermediate is susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[5][8]

  • Stabilization with NHS: To mitigate hydrolysis and increase the lifetime of the activated species, NHS is introduced.[8] NHS rapidly reacts with the O-acylisourea intermediate, displacing the EDC moiety to form a semi-stable NHS ester.[5][10][13] This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the target amine.[5][14]

  • Amide Bond Formation: The primary amine of 4-aminobenzyl alcohol performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming the desired stable amide bond and releasing NHS as a byproduct.[14]

Diagram of the EDC/NHS Reaction Mechanism

EDC_NHS_Mechanism BocGly Boc-Gly-Gly-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) BocGly->Acylisourea + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-Stable) Acylisourea->NHSEster + NHS - Isourea Byproduct Byproduct1 Isourea Byproduct (Water-Soluble) Acylisourea->Byproduct1 NHS NHS Conjugate Boc-Gly-Gly-NH-R (Final Conjugate) NHSEster->Conjugate + Amine - NHS Byproduct2 NHS NHSEster->Byproduct2 Amine 4-Aminobenzyl Alcohol (Primary Amine)

Caption: EDC/NHS two-step amide bond formation workflow.

Materials and Reagents

Ensure all reagents are of high purity (typically ≥98%) and solvents are anhydrous where specified.

Reagent/MaterialRecommended GradeExample SupplierNotes
Boc-Gly-Gly-OH ≥98% (HPLC)MedChemExpress, Chem-ImpexStore desiccated at 2-8°C.[15]
4-Aminobenzyl alcohol ≥98% (GC)Sigma-Aldrich, TCILight, air, and heat sensitive. Store under inert gas at 2-8°C.[16]
EDC-HCl ≥98.0%Thermo Fisher, Sigma-AldrichStore desiccated at -20°C. Equilibrate to room temp before opening.
N-Hydroxysuccinimide (NHS) ≥98.0%Thermo Fisher, Sigma-AldrichStore desiccated at room temperature.
N,N-Dimethylformamide (DMF) Anhydrous, ≥99.8%Sigma-AldrichUse a fresh bottle or from a solvent purification system.
Dichloromethane (DCM) ACS GradeFisher ScientificFor extraction and chromatography.
Ethyl Acetate (EtOAc) ACS GradeFisher ScientificFor extraction and chromatography.
Hydrochloric Acid (HCl) 1 M aqueous solutionVWRFor work-up.
Sodium Bicarbonate (NaHCO₃) Saturated aqueous solutionVWRFor work-up.
Brine (Saturated NaCl) Saturated aqueous solutionVWRFor work-up.
Magnesium Sulfate (MgSO₄) AnhydrousFisher ScientificFor drying organic layers.
Silica Gel 230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Workflow and Protocols

This procedure follows a two-step methodology, which separates the activation of the peptide from the coupling to the amine, minimizing potential side reactions.[9][12]

Diagram of the Overall Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_activation Phase 2: Activation cluster_conjugation Phase 3: Conjugation cluster_purification Phase 4: Work-up & Purification cluster_analysis Phase 5: Characterization prep Dissolve Boc-Gly-Gly-OH in Anhydrous DMF activation 1. Add NHS 2. Cool to 0°C 3. Add EDC-HCl prep->activation stir_act Stir at 0°C for 15 min, then RT for 1-2 hours activation->stir_act conjugation Add 4-Aminobenzyl Alcohol (dissolved in DMF) stir_act->conjugation stir_conj Stir at RT overnight (12-18 hours) conjugation->stir_conj monitor Monitor reaction by TLC/LC-MS stir_conj->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup purify Column Chromatography workup->purify analysis Confirm Structure & Purity (LC-MS, NMR, HPLC) purify->analysis

Caption: Stepwise workflow for synthesis and analysis.

Reagent Calculation and Stoichiometry

The following table provides a representative reaction scale. This can be adjusted as needed, maintaining the molar equivalents.

ComponentMW ( g/mol )Mass (mg)Moles (mmol)Molar Eq.
Boc-Gly-Gly-OH232.242321.01.0
4-Aminobenzyl alcohol123.151351.11.1
EDC-HCl191.702301.21.2
NHS115.091381.21.2
Anhydrous DMF-10 mL--

Causality: A slight excess of the amine (1.1 eq) and coupling reagents (1.2 eq) is used to ensure the complete consumption of the limiting reagent, Boc-Gly-Gly-OH, driving the reaction towards the product.

Step-by-Step Protocol

Phase 1: Activation of Boc-Gly-Gly-OH

  • Under an inert atmosphere (e.g., nitrogen or argon), add Boc-Gly-Gly-OH (232 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF (5 mL) to dissolve the peptide completely.

  • Add NHS (138 mg, 1.2 mmol, 1.2 eq) to the solution and stir until it dissolves.

  • Cool the flask in an ice-water bath to 0°C.

  • Once cooled, add EDC-HCl (230 mg, 1.2 mmol, 1.2 eq) in one portion. The solution may become slightly cloudy.

  • Stir the reaction mixture at 0°C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours to ensure complete formation of the NHS ester.

Phase 2: Conjugation with 4-Aminobenzyl Alcohol

  • In a separate small vial, dissolve 4-aminobenzyl alcohol (135 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL) .

  • Add the 4-aminobenzyl alcohol solution dropwise to the activated peptide solution from Phase 1.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

Phase 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Use a mobile phase like 10% Methanol in DCM. Spot the starting materials and the reaction mixture. The product should have an Rf value intermediate between the polar Boc-Gly-Gly-OH and the less polar 4-aminobenzyl alcohol.

    • LC-MS: A small aliquot can be analyzed to confirm the consumption of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z).

Phase 4: Work-up and Purification

  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing Ethyl Acetate (50 mL) and Water (50 mL) .

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) - to remove any unreacted 4-aminobenzyl alcohol.

    • Saturated NaHCO₃ solution (2 x 25 mL) - to remove unreacted Boc-Gly-Gly-OH and NHS.

    • Brine (1 x 25 mL) - to remove residual water.[17]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The water-soluble isourea byproduct from EDC will be removed during the aqueous washes.[8]

  • Purify the crude product using silica gel column chromatography. A gradient elution system, for example, from 100% DCM to 10% Methanol/DCM, is typically effective. Collect fractions containing the desired product as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]amide as a solid, which can be further dried under high vacuum.[18]

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized conjugate.[19]

Analysis MethodExpected ResultsPurpose
LC-MS (ESI+) A major peak corresponding to the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adduct of the product. Calculated [M+H]⁺: 338.17Confirms the molecular weight of the conjugate and provides an initial purity assessment.[20][21]
¹H-NMR Appearance of aromatic protons from the phenyl ring, a singlet for the benzylic -CH₂OH protons, and characteristic peaks for the Boc group and glycine residues.Confirms the covalent structure and successful amide bond formation.
¹³C-NMR Presence of carbonyl carbons for the amide bonds and the Boc group, aromatic carbons, and aliphatic carbons corresponding to the glycine and benzyl moieties.Provides further structural confirmation.
RP-HPLC A single major peak with purity >95%.Quantifies the purity of the final product.[17][18]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive coupling reagents (hydrolyzed EDC/NHS).Wet solvent (DMF).Insufficient reaction time.Use fresh, properly stored EDC and NHS.Ensure DMF is anhydrous.Extend reaction time and continue to monitor.
Multiple Peaks in HPLC/LC-MS Incomplete reaction (starting materials remain).Side reactions (e.g., N-acylurea formation).Decomposition of product or starting materials.Increase equivalents of coupling reagents or amine.Ensure NHS is added to minimize O-acylisourea rearrangement.[22]Check stability of reagents; avoid excessive heat.
Difficulty in Purification Poor separation on silica gel.Product is highly polar or insoluble.Switch to a different purification method like Reversed-Phase HPLC (RP-HPLC).[17]Try different solvent systems for chromatography.

References

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • PubChem. (n.d.). Boc-gly-gly-gly-OH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzyl alcohol. Retrieved from [Link]

  • Amerigo Scientific. (2024). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Retrieved from [Link]

  • Hogan, J. M., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Retrieved from [Link]

  • Francis, M. B., & Hooker, J. M. (2010). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Retrieved from [Link]

  • ACS Publications. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

Sources

Application

Application Note: Design and Synthesis of Cathepsin-Cleavable ADC Linkers Using Boc-Gly-Gly-PAB-OH

Topic: Applications of Boc-Gly-Gly-PAB-OH in Targeted Drug Delivery Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists Executive Summary Boc-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Boc-Gly-Gly-PAB-OH in Targeted Drug Delivery Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists

Executive Summary

Boc-Gly-Gly-PAB-OH (CAS: 251459-35-5) is a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). It serves as a precursor to protease-cleavable linkers, specifically designed to release cytotoxic payloads within the lysosomal compartment of tumor cells.[1]

Unlike the hydrophobic Val-Cit (Valine-Citrulline) standard, the Gly-Gly (Glycyl-Glycine) motif offers a less hydrophobic profile, potentially reducing aggregation in high Drug-Antibody Ratio (DAR) conjugates. The inclusion of the PAB (p-aminobenzyl alcohol) spacer ensures "traceless" drug release via a self-immolative 1,6-elimination mechanism upon enzymatic cleavage.[2]

This guide details the chemical handling, drug conjugation protocols, and mechanistic validation of this linker system.

Mechanism of Action

The utility of Boc-Gly-Gly-PAB-OH rests on two sequential events: Enzymatic Hydrolysis and Self-Immolation .

  • Lysosomal Targeting: Upon internalization of the ADC, the Gly-Gly peptide bond is recognized by lysosomal cysteine proteases, primarily Cathepsin B .[1]

  • Cleavage Event: The enzyme cleaves the amide bond between the C-terminal Glycine and the amino group of the PAB spacer.

  • Self-Immolation: The resulting free aniline derivative is electronically unstable. It undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free, unmodified drug payload.[2]

Visualization: Mechanism of Drug Release

G ADC ADC Complex (mAb-Linker-Drug) Lysosome Lysosomal Entry (pH 4.5-5.0) ADC->Lysosome Endocytosis Cleavage Cathepsin B Cleavage Lysosome->Cleavage Protease Recognition Intermediate Unstable Intermediate (Amino-Benzyl-Carbamate) Cleavage->Intermediate Amide Hydrolysis Release 1,6-Elimination (Self-Immolation) Intermediate->Release Spontaneous Payload Free Drug Released (e.g., MMAE/Dox) Release->Payload Active Toxin

Caption: The cascade of cathepsin-mediated cleavage followed by PAB self-immolation to release the free drug.[1][2]

Chemical Properties & Handling[3][4]

PropertySpecificationApplication Note
Molecular Weight 337.4 g/mol Suitable for LC-MS monitoring.[]
Solubility DMF, DMSO, MeOHCritical: Pre-dissolve in dry DMF/DMSO before adding to aqueous buffers. Insoluble in water.[4]
Stability HygroscopicStore at -20°C under inert gas (Ar/N2). Moisture leads to spontaneous Boc deprotection or hydrolysis.
Purity Requirement >96% (HPLC)Impurities in the PAB region can lead to premature drug release in plasma.

Protocol: Synthesis of Linker-Drug Conjugates

Objective: Convert Boc-Gly-Gly-PAB-OH into an activated carbonate, then couple it to an amine-containing payload (e.g., Doxorubicin, MMAE).

Phase A: Activation of the PAB Alcohol

The hydroxyl group of the PAB moiety is not reactive enough for direct drug coupling. It must be converted to a p-nitrophenyl carbonate.

Reagents:

  • Boc-Gly-Gly-PAB-OH (1.0 eq)

  • Bis(4-nitrophenyl) carbonate (Bis-PNP) (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve Boc-Gly-Gly-PAB-OH in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.

  • Activation: Add Bis-PNP and DIPEA. Stir at Room Temperature (RT) for 12–16 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The product (Boc-Gly-Gly-PAB-PNP) will show a mass shift corresponding to the addition of the nitrophenyl carbonate group.

  • Purification: Precipitate the reaction mixture into cold diethyl ether. Wash the solid pellet 3x with ether to remove excess Bis-PNP.

  • Drying: Dry the resulting off-white solid under high vacuum.

Phase B: Coupling to Payload (Drug)

Reagents:

  • Activated Linker (Boc-Gly-Gly-PAB-PNP) (1.0 eq)

  • Cytotoxic Drug (e.g., Doxorubicin HCl) (1.0 eq)

  • HOBt (Hydroxybenzotriazole) (1.0 eq) - Optional catalyst

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Step-by-Step:

  • Coupling: Dissolve the drug and DIPEA in anhydrous DMF. Add the Activated Linker.[4]

  • Reaction: Stir at RT for 24–48 hours in the dark (many payloads are light-sensitive).

  • Monitoring: The reaction is complete when the free drug peak disappears on HPLC.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Result:Boc-Gly-Gly-PAB-OCO-Drug .

Phase C: Boc Deprotection & Linker Completion

To attach this construct to an antibody, the N-terminal amine must be exposed and functionalized (usually with a Maleimide group).

  • Deprotection: Dissolve the construct in 20% TFA in DCM (v/v). Stir for 30 minutes at RT.

  • Work-up: Evaporate solvents under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Functionalization (Optional): React the free amine with SMCC or MC-OSu (Maleimidocaproyl-succinimide) to create the final Maleimide-Gly-Gly-PAB-Drug linker, ready for cysteine conjugation to an antibody.

Visualization: Synthesis Workflow

Synthesis Start Boc-Gly-Gly-PAB-OH Activation Activation (Bis-PNP Carbonate) Start->Activation Activated Boc-Gly-Gly-PAB-PNP Activation->Activated Coupling Drug Coupling (+ Amine Payload) Activated->Coupling ProtectedADC Boc-Gly-Gly-PAB-Drug Coupling->ProtectedADC Deprotection Boc Removal (TFA/DCM) ProtectedADC->Deprotection Final H2N-Gly-Gly-PAB-Drug (Ready for mAb Linker) Deprotection->Final

Caption: Step-wise chemical synthesis from the Boc-protected intermediate to the reactive drug-linker precursor.

Troubleshooting & Optimization

Solubility Issues
  • Problem: The Gly-Gly linker is less hydrophobic than Val-Cit, but the PAB-Drug complex can still precipitate in aqueous buffers.

  • Solution: Maintain at least 10-20% organic co-solvent (DMSO or DMA) during the conjugation to the antibody. Do not exceed 20% to avoid denaturing the antibody.

Aggregation
  • Problem: High DAR (Drug-Antibody Ratio) leads to aggregation.

  • Optimization: If using Gly-Gly, consider PEGylating the linker (e.g., adding a PEG4 spacer before the Gly-Gly unit) to mask the hydrophobicity of the payload.

Cleavage Efficiency[1][6][7]
  • Validation: Verify cleavage kinetics using Recombinant Human Cathepsin B (Sigma/Merck).

  • Protocol: Incubate 10 µM Linker-Drug in Acetate Buffer (pH 5.0) with 10 nM Cathepsin B at 37°C. Analyze drug release via HPLC at t=0, 1h, 4h, 24h.

  • Note: Gly-Gly kinetics are generally slower than Val-Cit or Phe-Lys but are sufficient for payloads requiring slower, sustained release.

References

  • Spring (Chem Soc Rev). (2019). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

Sources

Method

Design and Synthesis of Cleavable ADC Linkers: Protocols for Boc-Gly-Gly-PAB-OH

Topic: Laboratory techniques involving Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Content Type: Application Note & Protocol Guide Abstract This application note details the synthesis, activation, and validation of Boc-Gly-G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory techniques involving Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Content Type: Application Note & Protocol Guide

Abstract

This application note details the synthesis, activation, and validation of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] (also known as Boc-Gly-Gly-PAB-OH ). This molecule serves as a critical intermediate in the development of Antibody-Drug Conjugates (ADCs). It combines a protease-cleavable dipeptide spacer (Gly-Gly) with a self-immolative p-aminobenzyl alcohol (PAB) group. Upon enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B), the PAB group undergoes a spontaneous 1,6-elimination, releasing the free drug payload without leaving a chemical trace ("traceless release").[1][2]

Introduction: The Self-Immolative Scaffold

In ADC design, the stability of the linker in circulation and its rapid cleavage inside the target cell are paramount. The Boc-Gly-Gly-PAB-OH motif addresses this via a two-step release mechanism:

  • Enzymatic Hydrolysis: The amide bond between the dipeptide (Gly-Gly) and the aniline nitrogen of the PAB group is cleaved by proteases.

  • 1,6-Elimination: The resulting electron-rich aniline triggers a cascade through the aromatic ring, ejecting the carbamate-linked drug at the benzylic position.

While Val-Cit-PAB is the industry gold standard for Cathepsin B cleavage, Gly-Gly-PAB remains a vital tool for comparative kinetic studies, specific steric requirements, and as a model system for investigating self-immolation kinetics.

Mechanism of Action Diagram

The following diagram illustrates the "Release Cascade" triggered by protease activity.

G Substrate ADC Conjugate (Linker-PAB-Drug) Intermediate Unstable Aniline (H₂N-Ph-CH₂-O-CO-Drug) Substrate->Intermediate Amide Hydrolysis Enzyme Cathepsin B (Lysosome) Enzyme->Substrate Elimination 1,6-Elimination (Electronic Cascade) Intermediate->Elimination Spontaneous Products Released Drug + CO₂ + Aza-quinone Methide Elimination->Products Fragmentation

Figure 1: The biological activation pathway of PAB-based linkers. Proteolysis exposes the aniline, driving the 1,6-elimination.

Synthesis Protocol: Boc-Gly-Gly-PAB-OH

The synthesis of PAB-OH linkers requires careful control to prevent the polymerization of the p-aminobenzyl alcohol and to ensure chemoselectivity (coupling to the amine rather than the alcohol).

Reagents Required:

  • Boc-Gly-Gly-OH (Starting material)[3][4]

  • 4-Aminobenzyl alcohol (PAB-OH)

  • EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)

  • Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

  • Purification: Diethyl ether (for precipitation)[5]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve Boc-Gly-Gly-OH (1.0 equiv) in a 2:1 mixture of anhydrous DCM/MeOH.

  • Activation: Add EEDQ (1.2 equiv). Stir for 15 minutes at room temperature.

    • Expert Insight: EEDQ is preferred over EDC/NHS for PAB systems. It generates a mixed anhydride in situ that reacts slowly but selectively with the aniline of PAB-OH, minimizing ester formation at the benzylic hydroxyl group.

  • Coupling: Add 4-aminobenzyl alcohol (1.0 equiv). The reaction mixture should be protected from light (PAB derivatives are photosensitive).

  • Incubation: Stir the reaction for 16–24 hours at room temperature. Monitor by TLC (5% MeOH in DCM). The product typically appears as a new spot with lower R_f than the PAB-OH.

  • Workup:

    • Concentrate the solvent under reduced pressure to ~10% of the original volume.

    • Precipitate the product by adding cold diethyl ether (10x volume).

    • Filter the white solid and wash extensively with ether to remove quinoline byproducts from EEDQ.

  • Validation:

    • Yield: Expect 70–85%.

    • 1H NMR (DMSO-d6): Look for the benzylic methylene doublet (~4.4 ppm) and the aromatic PAB protons (two doublets, ~7.2 and 7.5 ppm).

Activation Protocol: Conversion to PAB-PNP Carbonate

To attach a drug (e.g., Doxorubicin, MMAE) to this linker, the benzylic alcohol must be activated to a carbonate. The p-nitrophenyl (PNP) carbonate is the standard "active ester" equivalent for this chemistry.

Reagents:

  • Boc-Gly-Gly-PAB-OH (from Step 2)

  • Bis(4-nitrophenyl) carbonate

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Procedure
  • Dissolution: Dissolve Boc-Gly-Gly-PAB-OH (1.0 equiv) and Bis(4-nitrophenyl) carbonate (2.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Critical Check: The reaction is complete when the starting material (benzyl alcohol) disappears on HPLC/TLC.

  • Purification:

    • Precipitate the reaction mixture into ethyl acetate/hexane or purify via silica gel flash chromatography (DCM/MeOH gradient).

    • Note: The product Boc-Gly-Gly-PAB-PNP is sensitive to moisture. Store under Argon at -20°C.

Biological Validation: Protease Cleavage Assay

Before conjugating a drug, the linker's cleavability must be verified using Cathepsin B.

Assay Conditions:

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (mimicking lysosomal pH).

  • Activator: DTT or Cysteine (Cathepsin B requires a reducing environment for its active site cysteine).

  • Enzyme: Human Liver Cathepsin B (Sigma or R&D Systems).

Protocol
  • Substrate Prep: Dissolve Boc-Gly-Gly-PAB-OH in DMSO to a 10 mM stock. Dilute to 50 µM in the Assay Buffer.

  • Pre-activation: Incubate the enzyme in buffer containing 5 mM DTT for 15 minutes at 37°C.

  • Digestion: Add the activated enzyme to the substrate solution. Incubate at 37°C.

  • Monitoring (HPLC):

    • Take aliquots at t=0, 15, 30, 60, and 120 minutes.

    • Quench with 0.1% TFA (stops the enzyme).

    • Analyze on a C18 column (Gradient: 5-95% Acetonitrile).

    • Success Criteria: Disappearance of the PAB-linked peak and appearance of the cleavage product (Boc-Gly-Gly-OH) and PAB-OH (or its degradation products).

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Coupling Reagent EEDQ (Preferred)If yield is low with EDC/HOBt, switch to EEDQ to prevent esterification.
Solubility DMSO, DMF (High); Water (Low)If precipitation occurs in aqueous buffers, add 10-20% DMSO.
Stability PAB-OH is light/oxidation sensitiveAlways handle in amber vials; flush with Argon.
Cleavage Rate Slower than Val-CitIf cleavage is too slow, ensure pH is 5.0 and DTT is fresh.
Experimental Workflow Diagram

Workflow Start Start: Boc-Gly-Gly-OH Step1 Coupling (EEDQ) + 4-Aminobenzyl Alcohol Start->Step1 Inter1 Boc-Gly-Gly-PAB-OH Step1->Inter1 16h, RT, Dark Step2 Activation + Bis(PNP)Carbonate Inter1->Step2 Active Active Linker (Boc-Gly-Gly-PAB-PNP) Step2->Active Formation of Carbonate Step3 Drug Conjugation (e.g., Doxorubicin) Active->Step3 Amine Reactivity Final Final ADC Payload Step3->Final

Figure 2: Synthetic workflow from dipeptide starting material to activated ADC linker.

References
  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry.

  • Firestone, R. A., et al. (1996). "Lysosomal degradation of a novel class of antibody-drug conjugates." Journal of Controlled Release.

  • Senter, P. D. (2009). "Potent antibody drug conjugates for cancer therapy." Current Opinion in Chemical Biology.

  • Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs."[6] Journal of Organic Chemistry.

Sources

Application

Application Note: Boc-Gly-Gly-PAB-OH in Cleavable ADC Linker Design

This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It details the technical utility, synthesis, and mechanistic application of Boc-Gly-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It details the technical utility, synthesis, and mechanistic application of Boc-Gly-Gly-PAB-OH (CAS: 251459-35-5) as a critical intermediate in the development of protease-cleavable linkers.[]

Executive Summary

Boc-Gly-Gly-PAB-OH serves as a foundational "linker-spacer" module in the synthesis of Antibody-Drug Conjugates (ADCs).[] It combines a dipeptide motif (Gly-Gly) with a self-immolative p-aminobenzyl alcohol (PAB) spacer.[] While the Gly-Gly sequence itself acts as a spacer or a substrate for specific proteases (e.g., urokinase, or as part of a longer Gly-Gly-Phe-Gly Cathepsin B motif), the PAB moiety is the functional core that enables the traceless release of the cytotoxic payload.[]

This guide provides a validated workflow for utilizing Boc-Gly-Gly-PAB-OH to construct cleavable linkers, focusing on the chemical stability of the PAB group, the mechanics of 1,6-elimination, and high-yield conjugation protocols.[]

Mechanistic Foundation: The PAB Self-Immolation Cascade

The efficacy of an ADC relies on the stability of the linker in circulation and its rapid cleavage inside the target cell. The PAB group acts as an electronic switch.[2]

The 1,6-Elimination Mechanism

Directly attaching a drug to a peptide bond often results in steric hindrance that prevents protease cleavage. The PAB spacer solves this by moving the drug away from the enzyme active site.

  • Enzymatic Hydrolysis: A lysosomal protease (e.g., Cathepsin B) cleaves the amide bond between the C-terminal Glycine and the PAB nitrogen.

  • Electronic Cascade: The cleavage reveals a free aniline amine.[2] The lone pair on this nitrogen donates electron density into the benzene ring.

  • Fragmentation: This triggers a 1,6-elimination (quinone methide rearrangement), spontaneously ejecting the payload (attached via a carbamate) and carbon dioxide.[3]

Visualization of the Pathway

The following diagram illustrates the cleavage and release mechanism.

SelfImmolation ADC Intact ADC (Peptide-PAB-Drug) Intermediate Unstable Intermediate (Free Aniline) ADC->Intermediate Amide Bond Hydrolysis Protease Lysosomal Protease (Cathepsin B/L) Protease->ADC Catalysis Quinone Aza-Quinone Methide Intermediate->Quinone 1,6-Elimination Drug Free Active Drug (Payload) Intermediate->Drug Release CO2 CO2 Intermediate->CO2 Release

Figure 1: Mechanism of protease-triggered drug release via PAB self-immolation.

Experimental Protocol: Synthesis of Linker-Payload Constructs

This protocol describes the conversion of Boc-Gly-Gly-PAB-OH into an active carbonate and its subsequent conjugation to an amine-containing payload (e.g., MMAE or Doxorubicin).[]

Materials & Reagents
ReagentRoleGrade
Boc-Gly-Gly-PAB-OH Starting Material>96% Purity
Bis(4-nitrophenyl) carbonate ActivatorSynthesis Grade
DIPEA (N,N-Diisopropylethylamine) BaseAnhydrous
DMF (Dimethylformamide) SolventAnhydrous, amine-free
MMAE (Monomethyl auristatin E) Model Payload>98% Purity
HOAt / HATU Coupling AgentsPeptide Grade
Step-by-Step Synthesis Workflow
Phase A: Activation of the PAB Alcohol

The benzylic alcohol of Boc-Gly-Gly-PAB-OH is not reactive enough for direct drug coupling.[] It must be converted to a p-nitrophenyl carbonate.[]

  • Dissolution: Dissolve Boc-Gly-Gly-PAB-OH (1.0 eq) and Bis(4-nitrophenyl) carbonate (2.0 eq) in anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) dropwise.

    • Critical Insight: Monitor the reaction temperature.[4] Keep at 20–25°C. Higher temperatures can cause premature Boc deprotection or carbonate hydrolysis.

  • Reaction: Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[]

  • Work-up: Precipitate the product using cold diethyl ether. Filter and dry the solid.[5]

    • Product:Boc-Gly-Gly-PAB-PNP (Activated Carbonate).[]

Phase B: Conjugation to Payload (Drug)
  • Coupling: Dissolve the cytotoxic payload (e.g., MMAE, 1.0 eq) and HOAt (0.1 eq, catalyst) in anhydrous DMF.

  • Addition: Add Boc-Gly-Gly-PAB-PNP (1.1 eq) and DIPEA (2.0 eq).

    • Why HOAt? It catalyzes the reaction between the bulky amine of the payload and the carbonate, improving yield.

  • Incubation: Stir at room temperature for 16–24 hours. The yellow color of p-nitrophenol will develop as the reaction proceeds.

  • Purification: Purify the Boc-Gly-Gly-PAB-Drug construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Phase C: Boc Deprotection (Ready for Antibody Conjugation)[]
  • Acidolysis: Dissolve the construct in 20% TFA in DCM (v/v).

  • Reaction: Stir for 30 minutes at 0°C, then 30 minutes at room temperature.

  • Isolation: Evaporate solvents under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Result:H-Gly-Gly-PAB-Drug (TFA salt), ready for attachment to a maleimide linker (e.g., SMCC) for antibody conjugation.[]

Visualizing the Synthesis Logic

The following flowchart details the decision matrix and chemical flow for using this linker.

SynthesisWorkflow Start Start: Boc-Gly-Gly-PAB-OH Step1 Activation (Bis-PNP Carbonate + DIPEA) Start->Step1 Intermediate1 Boc-Gly-Gly-PAB-PNP (Active Carbonate) Step1->Intermediate1 Step2 Payload Coupling (Drug-NH2 + HOAt) Intermediate1->Step2 Intermediate2 Boc-Gly-Gly-PAB-Drug (Protected Linker-Payload) Step2->Intermediate2 Step3 Boc Deprotection (TFA/DCM) Intermediate2->Step3 Final H-Gly-Gly-PAB-Drug (Ready for Linker Attachment) Step3->Final Decision Need Maleimide? Final->Decision Decision->Final No (Direct Use) AddMal React with MC-OSu (Maleimidocaproyl) Decision->AddMal Yes ADC_Ready MC-Gly-Gly-PAB-Drug AddMal->ADC_Ready

Figure 2: Synthetic workflow for converting Boc-Gly-Gly-PAB-OH into a conjugation-ready module.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC Purity: >95% is required for ADC conjugation to prevent aggregation.

  • Mass Spectrometry: Verify the mass shift.

    • Boc-Gly-Gly-PAB-OH MW: ~337.4 Da.[6]

    • Loss of Boc: -100 Da.[]

    • Addition of PNP: +165 Da (approx).

Common Pitfalls
IssueCauseSolution
Low Yield in Carbonate Step Hydrolysis of PNP-carbonate due to wet solvent.[]Use strictly anhydrous DMF/DIPEA. Dry solvents over molecular sieves.
PAB Aniline Oxidation The PAB nitrogen is electron-rich and prone to oxidation.Perform all PAB-related reactions under inert gas (Argon/Nitrogen).
Incomplete Drug Coupling Steric hindrance of the payload amine.[7]Add HOAt as a catalyst.[8] Increase reaction time to 48h if necessary.
Aggregation Hydrophobic payloads (e.g., PBDs) cause linker aggregation.Add PEG spacers (e.g., PEG4) to the N-terminus after Boc removal.[]

References

  • BroadPharm. "Boc-Gly-Gly-Phe-Gly-OH, ADC linker."[] BroadPharm Product Catalog. Link

  • BenchChem. "The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers." BenchChem Application Notes. Link[]

  • MedChemExpress. "Boc-Gly-Gly-Phe-Gly-OH | ADC Linker."[][9] MedChemExpress. Link

  • BOC Sciences. "Mc-Gly-Gly-Phe-Gly-PAB-OH TFA | ADC Linker."[] BOC Sciences.

  • Precise PEG. "Boc-Gly-Gly-PAB-OH Product Details." Precise PEG. Link

Sources

Method

Application Notes and Protocols for the Handling and Storage of GSK5182 (CAS 251459-35-5)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of GSK5182 (CAS 251459-35-5), a potent and selective inverse...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of GSK5182 (CAS 251459-35-5), a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ). Adherence to these guidelines is critical to ensure experimental integrity, maximize compound stability, and maintain a safe laboratory environment.

Introduction: Understanding GSK5182

GSK5182 is a small molecule inhibitor that has garnered significant interest in metabolic disease and oncology research.[1] It functions as a highly selective inverse agonist for ERRγ, a constitutively active orphan nuclear receptor that plays a pivotal role in regulating genes involved in cellular energy metabolism.[1][2] Unlike an antagonist which simply blocks an agonist, an inverse agonist like GSK5182 reduces the basal activity of its target receptor. A fascinating aspect of GSK5182's mechanism is that it has been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation.[2][3][4] This leads to an accumulation of the receptor in an inactive conformation, effectively suppressing its transcriptional activity.[2][3][4]

This unique mode of action makes GSK5182 a valuable tool for probing the function of ERRγ in various physiological and pathological processes, including hepatic gluconeogenesis, cancer cell proliferation, and osteoclastogenesis.[1][5]

Chemical and Physical Properties of GSK5182:

PropertyValueSource
CAS Number 251459-35-5MedChemExpress[1], Selleck Chemicals[6]
Molecular Formula C₂₇H₃₁NO₃MedChemExpress[7]
Molecular Weight 417.54 g/mol Selleck Chemicals[6]
Appearance Off-white to light yellow solidMedChemExpress

Safety Precautions and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for GSK5182 is not fully established, it is imperative to treat this compound with caution as a potentially hazardous substance. The available Safety Data Sheet (SDS) indicates that GSK5182 may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[8]

Essential PPE for handling GSK5182 includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.

  • Body Protection: A laboratory coat is required. For procedures with a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: When handling the solid compound, especially if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

All handling of GSK5182, particularly the solid form and concentrated stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

Storage and Stability

Proper storage of GSK5182 is crucial to maintain its chemical integrity and biological activity.

Solid Compound:

  • Short-term (weeks): Can be stored at 4°C.

  • Long-term (up to 3 years): Store at -20°C, desiccated.[7]

Stock Solutions:

The stability of GSK5182 in solution is dependent on the storage temperature. To mitigate degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Storage TemperatureDuration
-20°C 1 month[1][9]
-80°C 6 months[1][9]

Avoid prolonged exposure of GSK5182 solutions to light, as this may contribute to degradation.

Preparation of Stock Solutions

GSK5182 is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Acclimatize: Allow the vial of solid GSK5182 to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of GSK5182.

  • Dissolution: Add the appropriate volume of anhydrous (dry) DMSO to the solid compound. For example, to prepare a 10 mM stock solution from 1 mg of GSK5182 (MW: 417.54), add approximately 239.5 µL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Warming the solution to 80°C can aid in solubilization if necessary.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C as per the stability guidelines.

Workflow for GSK5182 Stock Solution Preparation and Storage

Workflow for GSK5182 Stock Solution Preparation and Storage cluster_prep Preparation in Fume Hood cluster_storage Storage Start Start Weigh Weigh Solid GSK5182 Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Solubilize Vortex/Sonicate/ Warm to 80°C Add_DMSO->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Store_20 Store at -20°C (up to 1 month) Aliquot->Store_20 Store_80 Store at -80°C (up to 6 months) Aliquot->Store_80

Caption: A streamlined workflow for the preparation and storage of GSK5182 stock solutions.

Application Protocols

In Vitro Cell-Based Assays

For cell-based experiments, the DMSO stock solution of GSK5182 should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

General Protocol for Treating Cells with GSK5182:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Prepare a serial dilution of the GSK5182 DMSO stock solution in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of GSK5182.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Proceed with the downstream analysis (e.g., cell viability assays, gene expression analysis, western blotting).

In Vivo Studies

For animal studies, GSK5182 can be formulated for administration routes such as intraperitoneal (i.p.) injection. A common vehicle for in vivo delivery is a suspension in a mixture of solvents.

Example In Vivo Formulation Protocol:

A formulation for a suspended solution can be prepared by sequentially adding the following solvents: 50% PEG300 and 50% saline.[7] It may require ultrasonication to achieve a uniform suspension. Always prepare in vivo formulations fresh before each use.

Disposal of GSK5182 Waste

All waste materials containing GSK5182, including empty vials, contaminated labware, and unused solutions, should be treated as hazardous chemical waste.

Disposal Guidelines:

  • Solid Waste: Collect in a designated, sealed container for chemical waste.

  • Liquid Waste: Collect in a labeled, sealed container for hazardous liquid waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of GSK5182 down the drain.

Decision Tree for Handling and Disposal of GSK5182

Decision Tree for Handling and Disposal of GSK5182 Start Start Handling Handling GSK5182 Start->Handling Solid_or_Liquid Solid or Liquid? Handling->Solid_or_Liquid Solid Handle in Fume Hood with Respirator Solid_or_Liquid->Solid Solid Liquid Handle in Fume Hood Solid_or_Liquid->Liquid Liquid PPE Wear appropriate PPE: Goggles, Gloves, Lab Coat Solid->PPE Liquid->PPE Disposal Disposal of GSK5182 Waste PPE->Disposal Waste_Type Waste Type? Disposal->Waste_Type Solid_Waste Collect in Sealed Chemical Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Sealed Liquid Waste Container Waste_Type->Liquid_Waste Liquid Follow_Regs Follow Institutional and Regulatory Guidelines Solid_Waste->Follow_Regs Liquid_Waste->Follow_Regs

Caption: A decision tree outlining the key steps for the safe handling and disposal of GSK5182.

References

  • Cho, H., et al. (2023). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

  • Cho, H., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. PubMed. [Link]

  • Cho, H., et al. (2025). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]

  • Selleckchem. GSK5182 (Chinese). [Link]

  • Cho, H., et al. (2023). GSK5182 increases the protein stability of ERRγ. (A) 293T cells... ResearchGate. [Link]

  • Kim, J., et al. (2019). A Novel Orally Active Inverse Agonist of Estrogen-related Receptor Gamma (ERRγ), DN200434, A Booster of NIS in Anaplastic Thyroid Cancer. AACR Journals. [Link]

  • Kim, J., et al. (2019). Identification of Selective ERRγ Inverse Agonists. PMC. [Link]

  • Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to optimize yield with Boc-Gly-Gly-PAB-OH

Technical Support Center: Optimization & Troubleshooting Guide for Boc-Gly-Gly-PAB-OH Executive Summary Boc-Gly-Gly-PAB-OH (tert-butyloxycarbonyl-glycyl-glycyl-para-aminobenzyl alcohol) is a specialized peptide linker in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting Guide for Boc-Gly-Gly-PAB-OH

Executive Summary

Boc-Gly-Gly-PAB-OH (tert-butyloxycarbonyl-glycyl-glycyl-para-aminobenzyl alcohol) is a specialized peptide linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs). It functions as a Cathepsin B-cleavable precursor . Upon enzymatic cleavage of the amide bond between the glycine and the PAB moiety within the lysosome, the PAB group undergoes a spontaneous 1,6-elimination (self-immolation) , releasing the free drug payload, carbon dioxide, and an azaquinone methide byproduct.[1]

Optimizing yield with this reagent primarily centers on the activation of the benzyl alcohol to a carbonate (typically using bis(4-nitrophenyl) carbonate) and the subsequent coupling to a drug payload. This guide addresses the specific chemical challenges of the PAB system, including its sensitivity to moisture, steric hindrance, and potential for side reactions.

Module 1: The Reactivity Matrix (The "Why")

To optimize yield, one must understand the electronic and steric environment of the PAB group.

  • The Nucleophilicity Paradox: The benzyl alcohol (-CH₂OH) on the PAB group is moderately nucleophilic but is often sterically encumbered by the upstream peptide (Boc-Gly-Gly). Standard acylation conditions often fail or proceed slowly, leading to hydrolysis competition.

  • The Stability Balance: The PAB system is electronically tuned to be stable as an amide (during circulation) but unstable as a free amine (after cleavage). During synthesis, you must maintain the amide bond integrity. Harsh acidic conditions used to remove the Boc group must be avoided until the drug payload is securely attached, otherwise, the free amine could react with the activated alcohol of another molecule (self-polymerization).

  • Solubility Profile: The Gly-Gly motif is less hydrophobic than Val-Cit, but the Boc group and PAB ring add significant hydrophobicity. Solubility in DCM is often poor; dry DMF or DMAc is required for high-yield coupling.

Module 2: Optimization Protocol (The "How")

The critical bottleneck in yield is the Activation Step (converting the alcohol to an active carbonate).

Protocol: Activation with Bis(4-nitrophenyl) Carbonate

Objective: Convert Boc-Gly-Gly-PAB-OH to Boc-Gly-Gly-PAB-OCO-PNP (Active Ester).

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMAcThe peptide backbone often aggregates in DCM/THF, lowering effective concentration. DMF disrupts H-bonds.
Reagent Bis(4-nitrophenyl) carbonate (3.0 – 5.0 eq)A large excess drives the equilibrium forward and suppresses dimer formation (where two linker molecules attack one carbonate).
Base DIPEA (2.0 – 3.0 eq)Pyridine is often too weak for this specific alcohol; DIPEA provides sufficient basicity without triggering base-catalyzed decomposition.
Temperature 20°C – 25°C (Room Temp)Do not heat. Higher temperatures (>40°C) increase the risk of carbamate exchange or elimination side products.
Time 12 – 24 HoursThe reaction is slow due to the steric environment of the benzylic position.

Step-by-Step Workflow:

  • Drying: Dry Boc-Gly-Gly-PAB-OH in a vacuum desiccator over P₂O₅ overnight. Trace water is the #1 killer of yield (hydrolyzes the PNP-carbonate).

  • Dissolution: Dissolve the linker in anhydrous DMF (Concentration ~0.1 M).

  • Activation: Add Bis(4-nitrophenyl) carbonate (3.0 eq) followed by DIPEA (2.5 eq).

  • Monitoring: Monitor by TLC (or LC-MS). The product (carbonate) is usually less polar than the starting alcohol.

  • Precipitation (Crucial for Yield): Do not evaporate DMF (high boiling point). Instead, precipitate the reaction mixture into a 10-fold excess of cold Ethyl Ether or MTBE .

  • Wash: Filter the solid and wash extensively with ether to remove the excess Bis(4-nitrophenyl) carbonate and p-nitrophenol byproduct.

    • Note: If the product oils out, triturate with Hexane/Ether (1:1) until it solidifies.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) and I see a lot of starting material remaining.

  • Diagnosis: Likely moisture contamination or insufficient activation energy.

  • Fix: Ensure DMF is "Dry" grade (<50 ppm H₂O). Increase Bis(4-nitrophenyl) carbonate to 5.0 equivalents. Add a catalytic amount of DMAP (0.1 eq), but be cautious as DMAP can sometimes cause side reactions with the carbamate; use only if DIPEA fails.

Q2: The product turns into a sticky gum during ether precipitation.

  • Diagnosis: Trapped DMF prevents solidification.

  • Fix: Redissolve the gum in a minimum amount of DCM (dichloromethane) and re-precipitate slowly into rapidly stirring cold ether. Alternatively, sonicate the gum in ether for 20 minutes to extract the DMF.

Q3: I see a "dimer" impurity (Linker-Carbonate-Linker).

  • Diagnosis: The activated product reacted with unreacted starting material because the activating agent was depleted or added too slowly.

  • Fix: Always add the Bis(4-nitrophenyl) carbonate all at once (or in a large bolus) to ensure the alcohol always sees an excess of the activating agent. Do not drip it in.

Q4: Can I remove the Boc group before attaching the drug?

  • WARNING: No. If you remove the Boc group while the PAB-OH is free, the resulting amine (Gly-Gly-NH₂) can attack the activated alcohol of another molecule, leading to polymerization. The sequence must be:

    • Activate Alcohol (PNP).

    • Couple Drug (form Carbamate).

    • Deprotect Boc (TFA/DCM).

Q5: Purification on silica gel degrades my compound.

  • Diagnosis: The PAB-Carbonate or the final Drug-Linker is acid-sensitive. Standard silica is slightly acidic (pH 5-6).

  • Fix: Use Neutralized Silica . Pre-wash your silica column with 1% Triethylamine in Hexane, then equilibrate with your eluent. This prevents acid-catalyzed degradation of the Boc group or the activated carbonate.

Module 4: Visualization (Workflows & Mechanism)

Diagram 1: The Optimization Workflow

This flowchart illustrates the critical path to high yield, highlighting the "Stop/Go" decision points.

G Start Start: Boc-Gly-Gly-PAB-OH Dry Step 1: Desiccation (P2O5, Vacuum) Start->Dry Activate Step 2: Activation (Bis-PNP, DIPEA, DMF) Dry->Activate Strict Anhydrous Precip Step 3: Ether Precipitation (Remove excess PNP) Activate->Precip Check QC: Is Product Solid? Precip->Check Triturate Triturate with Hexane/Ether Check->Triturate No (Gum/Oil) Couple Step 4: Drug Coupling (Drug-NH2, HOBt, DMF) Check->Couple Yes Triturate->Check Deprotect Step 5: Boc Deprotection (TFA/DCM) Couple->Deprotect Final Final Linker-Drug Deprotect->Final

Caption: Optimized synthetic workflow for Boc-Gly-Gly-PAB-OH utilization. Note the critical precipitation step to remove excess activating reagents before drug coupling.

Diagram 2: The Mechanism of Action (1,6-Elimination)

Understanding this mechanism is vital for designing the drug payload attachment. The drug must have a primary or secondary amine (or hydroxyl) to form the carbamate/carbonate that is released.

Mechanism ADC ADC Conjugate (Peptide-PAB-Drug) Intermed Unstable Intermediate (PAB-Amine-Drug) ADC->Intermed Amide Cleavage Enzyme Cathepsin B (Lysosome) Enzyme->ADC Elim 1,6-Elimination (Spontaneous) Intermed->Elim Release Released Payload (Free Drug) Elim->Release Byprod Byproducts (CO2 + Azaquinone Methide) Elim->Byprod

Caption: The self-immolation cascade. The PAB spacer ensures the enzyme can access the peptide bond without steric interference from the bulky drug.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry, 13(4), 855-869.

  • Firestone, R. A., et al. (1996). "Lysosomotropic agents. 4. Carbamate-linked prodrugs of doxorubicin." Journal of Medicinal Chemistry.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • BroadPharm. "Boc-Gly-Gly-Phe-Gly-OH & PAB Linkers Product Guide."

  • BOC Sciences. "Enzyme Cleavable Linker Mechanisms and Protocols."

Sources

Optimization

Technical Support Center: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Synthesis

Case ID: PABC-LINKER-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PABC-LINKER-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Coupling Efficiency, Solubility, and Side Reactions in PAB-OH Linker Synthesis

Executive Summary & Mechanism

The synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] (often abbreviated as Boc-Gly-Gly-PAB-OH ) is a critical step in creating self-immolative linkers for Antibody-Drug Conjugates (ADCs). This molecule serves as the "spacer" that eventually releases a cytotoxic payload upon enzymatic cleavage (typically by Cathepsin B).

The Core Challenge: You are coupling a carboxylic acid (Boc-Gly-Gly-OH) to an aniline derivative (4-aminobenzyl alcohol).

  • Thermodynamic Hurdle: Anilines are significantly less nucleophilic (

    
    ) than standard alkyl amines (
    
    
    
    ).
  • Chemoselective Hurdle: The target amine competes with the free hydroxyl group on the benzyl ring (

    
    ), creating a risk of esterification (O-acylation) versus the desired amidation (N-acylation).
    

This guide prioritizes the EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) coupling method, which is the industry standard for this specific reaction due to its ability to suppress racemization and O-acylation.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify the root cause of your failure.

TroubleshootingTree Start Observed Issue Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Impurity: Mass + Product (Ester) Start->Issue2 Issue3 Reaction turns Dark Brown/Black Start->Issue3 Issue4 Gelatinous / Insoluble Precipitate Start->Issue4 Check1 Coupling Agent Used? Issue1->Check1 Cause2 Over-activation of Carboxyl Issue2->Cause2 Cause3 PAB-OH Oxidation Issue3->Cause3 Cause4 Gly-Gly Aggregation Issue4->Cause4 Sol1 Switch to EEDQ. EDC/NHS is too slow for anilines. Check1->Sol1 EDC/NHS Sol1b Increase Temp to 35°C or extend time (24-48h). Check1->Sol1b EEDQ Sol2 Avoid HATU/HBTU. These activate the -OH of PAB-OH. Cause2->Sol2 Sol3 Use Degassed Solvents. Protect from light. Check PAB-OH purity. Cause3->Sol3 Sol4 Use 2:1 DCM:MeOH or pure DMF. Cause4->Sol4

Figure 1: Diagnostic decision tree for troubleshooting Boc-Gly-Gly-PAB-OH synthesis.

Common Problems & Solutions (FAQs)

Problem 1: "The reaction is extremely slow; I still see starting material after 24 hours."

Diagnosis: Weak Nucleophilicity of Aniline. Anilines are poor nucleophiles. Standard peptide coupling conditions (like EDC/NHS) that work for alkyl amines often stall when applied to PAB-OH. Corrective Action:

  • Switch to EEDQ: This reagent forms a mixed carbonic anhydride intermediate that reacts specifically with the aniline but is less prone to attacking the hydroxyl group.

  • Solvent System: Ensure the solvent is DCM:MeOH (2:1) or THF . Methanol helps solubilize the Gly-Gly component and accelerates EEDQ couplings.

  • Stoichiometry: Use a slight excess of EEDQ (1.2 eq) and the peptide (1.1 eq) relative to PAB-OH.

Problem 2: "I see a side product with the same mass as the product, or a mass corresponding to 'Product + Peptide'."

Diagnosis: O-Acylation (Esterification). If you use highly reactive uronium salts (HATU, HBTU) or acid chlorides, the free hydroxyl group on the para-position of the benzyl alcohol will react, forming an ester instead of (or in addition to) the amide. Corrective Action:

  • Avoid Base: HATU requires DIPEA/NMM. Bases increase the nucleophilicity of the hydroxyl group, promoting ester formation.

  • Use "Base-Free" Conditions: EEDQ reactions do not require exogenous base (DIPEA), significantly reducing the risk of O-acylation [1].

Problem 3: "The reaction mixture turned black."

Diagnosis: Oxidation of 4-aminobenzyl alcohol. PAB-OH is highly sensitive to air and light. It oxidizes to the corresponding aldehyde or azo-dimers, which are highly colored (yellow/brown/black). Corrective Action:

  • Purify Starting Material: If your PAB-OH is already brown, recrystallize it from water/ethanol before use.

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Light Protection: Wrap the reaction vessel in aluminum foil.

Problem 4: "My product is stuck in a gel or won't dissolve during workup."

Diagnosis: Glycine Aggregation (Beta-sheets). Glycine-rich peptides (Gly-Gly) have a high tendency to form hydrogen-bonded aggregates (beta-sheets) that are insoluble in DCM or EtOAc. Corrective Action:

  • Solvent Switch: Perform the reaction in DMF or DCM/MeOH (2:1) .

  • Workup Modification: Do not rely on aqueous extraction alone. If the product precipitates, filter it and wash the cake with Et₂O (to remove EEDQ byproducts) and dilute citric acid (to remove unreacted aniline).

Validated Experimental Protocol

This protocol is adapted from the seminal work by Dubowchik et al. regarding Cathepsin B-labile linkers [1].

Materials
  • Reagents: Boc-Gly-Gly-OH, 4-Aminobenzyl alcohol (PAB-OH), EEDQ.

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH), Diethyl Ether (Et₂O).

Step-by-Step Procedure
StepActionTechnical Note
1 Dissolution Dissolve Boc-Gly-Gly-OH (1.1 eq) and EEDQ (1.2 eq) in a mixture of DCM:MeOH (2:1 v/v) . Concentration should be ~0.1 M.
2 Activation Stir for 5–10 minutes under Nitrogen at room temperature.
3 Addition Add 4-Aminobenzyl alcohol (1.0 eq) as a solid or dissolved in a minimum amount of MeOH.
4 Reaction Stir at room temperature for 16–24 hours .
5 Workup (Precipitation) Option A (If solid forms): The product often precipitates.[1][2] Filter the white solid.[1] Wash cake with Et₂O (removes quinoline byproduct) and 0.1M Citric Acid (removes unreacted aniline).Option B (If solution remains): Evaporate solvents to ~10% volume. Pour into excess cold Et₂O to induce precipitation.
6 Purification If necessary, recrystallize from MeOH/Et₂O or perform flash chromatography (DCM -> 5% MeOH/DCM).

Reaction Pathway Visualization

The following diagram illustrates the specific mechanism of the EEDQ coupling and the separation of byproducts.

ReactionPathway BocGly Boc-Gly-Gly-OH MixedAnh Mixed Carbonic Anhydride Intermediate BocGly->MixedAnh + EEDQ PABOH 4-Aminobenzyl Alcohol (PAB-OH) Coupling Nucleophilic Attack (Amine Preferential) PABOH->Coupling EEDQ EEDQ (Coupling Agent) EEDQ->MixedAnh MixedAnh->Coupling Product Boc-Gly-Gly-PAB-OH (Target) Coupling->Product Byproduct1 Quinoline (Soluble in Et2O) Coupling->Byproduct1 Byproduct2 CO2 + EtOH Coupling->Byproduct2

Figure 2: EEDQ-mediated coupling pathway. Note the concerted release of Quinoline and CO₂, driving the reaction forward.

Quantitative Data: Reagent Performance Comparison

The following table summarizes why EEDQ is the preferred reagent for this specific transformation compared to standard peptide coupling agents.

Coupling ReagentYield (Typical)Risk of O-AcylationReaction RatePurification Difficulty
EEDQ 75–90% Low Moderate (16h)Easy (Ether wash)
EDC / HOBt 40–60%LowSlow (>24h)Moderate (Water wash)
HATU / DIPEA 50–70%High Fast (<2h)Hard (Remove urea/salts)
IBCF (Mixed Anhydride) VariableHighFastModerate

Data derived from comparative analysis of aniline coupling efficiencies in ADC linker synthesis [1][2].

References

  • Dubowchik, G. M. , Firestone, R. A., Padilla, L., Willner, D., Hofstead, S. J., Mosure, K., ... & Trail, P. A. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869.

  • Toki, B. E. , Cerveny, C. G., Wahl, A. F., & Senter, P. D. (2002). Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of prodrugs and prodrug-antibody conjugates. The Journal of Organic Chemistry, 67(6), 1866-1872.

  • BenchChem Technical Support . (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.

Sources

Troubleshooting

Preventing side reactions with Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]

Technical Support Center: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Section 1: Executive Technical Overview Molecule Identity: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Functional Class: Self-Immolative Linker Precursor (PAB...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]

Section 1: Executive Technical Overview

Molecule Identity: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Functional Class: Self-Immolative Linker Precursor (PAB/PABC type) Primary Application: Antibody-Drug Conjugates (ADCs) and Prodrugs.

The Mechanistic Logic: This molecule serves as a "spacer" between a targeting moiety (e.g., an antibody) and a cytotoxic payload.

  • Trigger: Proteases (e.g., lysosomal enzymes) cleave the Gly-Gly amide bond.

  • Cascade: The release of the free aniline triggers a spontaneous electronic cascade (1,6-elimination).

  • Release: This cascade ejects the payload attached to the benzylic hydroxyl group as a free drug.

Critical Warning: The Gly-Gly sequence is structurally unique compared to standard Val-Cit linkers. It possesses high conformational flexibility, making it exceptionally prone to Diketopiperazine (DKP) formation —a terminal side reaction that destroys your yield.

Section 2: Critical Troubleshooting Guides

Topic 1: Preventing Diketopiperazine (DKP) Cyclization

The Problem: You observe a significant loss of mass or the formation of a cyclic byproduct (M-18 or similar mass shift) during deprotection or handling. Root Cause: The Gly-Gly dipeptide sequence is sterically unhindered. If the N-terminal amine is deprotected (Boc removal) while the C-terminus is activated (or even during slow hydrolysis), the N-terminal amine back-bites into the carbonyl, forming a stable 6-membered DKP ring and detaching the PAB unit.

Protocol & Prevention:

VariableRecommendationMechanism of Action
Deprotection Timing NEVER deprotect the N-terminus before payload conjugation.Keeping the Boc group intact prevents the N-terminus from acting as a nucleophile against its own backbone.
pH Control Maintain pH < 7.0 if the N-terminus is free.Basic conditions dramatically accelerate DKP formation by deprotonating the amine.
Steric Control N/A for Gly-Gly.Unlike Val-Cit, you cannot rely on side-chain bulk to retard cyclization. Speed of processing is critical.

Visualizing the Failure Mode (DKP Formation):

DKP_Mechanism Start Free Amine Species (H-Gly-Gly-PAB-Payload) Transition Nucleophilic Attack (N-term amine -> Amide Carbonyl) Start->Transition pH > 7 or Long Storage DKP Diketopiperazine (Cyclic Byproduct) Transition->DKP Cyclization Loss Loss of PAB-Payload (Linker Cleavage) Transition->Loss Scission

Caption: Pathway of DKP formation. The free N-terminal amine attacks the internal amide bond, ejecting the PAB-Payload complex prematurely.

Topic 2: Stability of the Benzylic Hydroxyl (PAB-OH)

The Problem: Conversion of the benzyl alcohol to a benzyl chloride or ether during Boc deprotection. Root Cause: The 4-aminobenzyl alcohol moiety is acid-sensitive. Strong acids (like HCl or high-concentration TFA) can protonate the hydroxyl group, leading to water loss and the formation of a resonance-stabilized benzyl cation (quinone methide character). This cation is a "soft" electrophile that reacts with any available nucleophile (Cl-, solvent, etc.).

Protocol & Prevention:

  • Acid Selection:

    • Avoid: HCl/Dioxane or HCl/EtOAc. Chloride ions are strong nucleophiles here and will form the benzyl chloride impurity.

    • Preferred: TFA (Trifluoroacetic acid) in Dichloromethane (DCM).

  • Scavenger System:

    • Always use a cation scavenger if the payload is sensitive. However, for the linker itself, keeping the concentration of water low prevents the "re-addition" of water.

    • Standard Mix: 20-50% TFA in Anhydrous DCM.

  • Temperature Control:

    • Perform deprotection at 0°C . Room temperature increases the rate of benzyl cation generation.

Topic 3: Activation of the Hydroxyl Group (Carbonate Formation)

The Problem: Low yield when activating the PAB-OH with Bis(4-nitrophenyl) carbonate (Bis-PNP) or p-nitrophenyl chloroformate. Root Cause: The benzylic hydroxyl is a secondary nucleophile. It competes with water (hydrolysis) and can be sluggish due to the electronic deactivation from the amide bond.

Step-by-Step Activation Protocol:

  • Drying: The Boc-Gly-Gly-PAB-OH starting material must be dried under high vacuum over P₂O₅ for 12+ hours.

  • Solvent: Use anhydrous DMF or DMAc (Water content < 50 ppm). Do not use DCM alone as solubility is often poor, leading to heterogeneous reactions.

  • Base: Use Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents). Pyridine is often too weak.

  • Reagent: Add Bis(4-nitrophenyl) carbonate (1.5 - 2.0 equivalents).

  • Monitoring: Monitor by TLC or LCMS. Look for the shift from the alcohol to the active carbonate.

    • Note: If you see a symmetric urea byproduct, your system contains water (Bis-PNP hydrolyzes -> PNP-OH -> reacts with another Bis-PNP).

Section 3: Mechanism of Action & Design Logic

Understanding the intended pathway helps distinguish "side reactions" from "intended cleavage."

The 1,6-Elimination Cascade (Intended): This diagram illustrates the successful release mechanism. Any deviation from this (e.g., spontaneous elimination without protease trigger) is a stability failure.

Elimination_Mechanism Intact Intact Linker (Peptide-PAB-Payload) Enzyme Protease Cleavage (Cathepsin B / Bacterial) Intact->Enzyme Lysosomal Entry Aniline Free Aniline Intermediate (Electron Donor) Enzyme->Aniline Amide Hydrolysis Cascade 1,6-Elimination (Electron Cascade) Aniline->Cascade Spontaneous Release Released Payload + Aza-Quinone Methide Cascade->Release CO2 Release

Caption: The intended 1,6-elimination pathway. Failure occurs if 'Free Aniline' is generated prematurely or if the 'Aza-Quinone Methide' is trapped by side-reactants.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to remove the Boc group? A: Not recommended. HCl provides chloride ions (Cl-), which are nucleophilic enough to attack the benzylic position if it becomes protonated/activated, leading to a benzyl chloride impurity. Use TFA/DCM, which utilizes the non-nucleophilic trifluoroacetate anion.

Q2: Why is my product insoluble in DCM? A: Gly-Gly sequences promote hydrogen bonding and aggregation (beta-sheet formation). While Boc-Gly-Gly-PAB-OH has some organic solubility, once you attach a hydrophobic drug or remove the Boc group, solubility drops.

  • Solution: Use polar aprotic solvents like DMF, DMAc, or NMP. For purification, DMSO/MeOH mixtures are often required.

Q3: I see a "double addition" mass in LCMS during carbonate activation. What is it? A: This is likely the symmetric carbonate or urea formation derived from the PAB group reacting with itself or the activating agent reacting with trace water. Ensure strict anhydrous conditions.

Q4: Is this linker stable in mouse plasma? A: Generally, yes. However, Gly-Gly is less stable than Val-Cit in plasma containing high levels of carboxylesterases or nonspecific proteases (especially in rodent models). It is often used more for bacterial targeting or specific protease assays rather than long-circulation human ADCs (where Val-Cit or Val-Ala are preferred).

Section 5: References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

  • Firestone, R. A., et al. (1996). "Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents." Journal of Medicinal Chemistry. (Foundational work on 1,6-elimination spacers). Link

  • Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the release of anticancer drugs from prodrugs." Journal of Organic Chemistry. Link

  • Fischer, P. M. (2003).[1] "Diketopiperazine formation in peptide synthesis and drug design." Journal of Peptide Science. (Mechanistic insight into Gly-Gly cyclization). Link

Sources

Optimization

Technical Support Center: Boc-Gly-Gly-PAB-OH Purification

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific purification challenge you are facing.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific purification challenge you are facing.

Product: Boc-Gly-Gly-PAB-OH (Linker Intermediate) Application: Antibody-Drug Conjugates (ADCs), Cleavable Linker Synthesis Support Level: Advanced / Process Development

Molecule Profile & Solubility Logic

Before attempting purification, you must understand the physicochemical behavior of Boc-Gly-Gly-PAB-OH . This molecule is a hybrid: it contains a polar dipeptide (Gly-Gly) and a hydrophobic aromatic tail (


-aminobenzyl alcohol).
PropertyCharacteristicsImplications for Purification
Polarity Moderate-HighThe Gly-Gly amide backbone causes strong interaction with silica (tailing).
Solubility (Good) DMF, DMSO, MeOH, DCM (moderate)Load columns using DCM/MeOH mixtures or minimal DMF.
Solubility (Poor) Water, Hexanes, Diethyl EtherUse Ether/Hexanes for precipitation/trituration.
Stability Acid-Labile (Boc), Light Sensitive (PAB)Avoid TFA in mobile phases. Protect from light to prevent benzylic oxidation.

Decision Matrix: Selecting Your Strategy

Do not default to one method. Choose your purification route based on your crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Step 1: Check TLC/HPLC (Assess Purity) Start->CheckTLC HighPurity Purity > 85% Main Impurity: Solvents/Reagents CheckTLC->HighPurity Clean Crude LowPurity Purity < 85% Main Impurity: Unreacted PAB-OH / Byproducts CheckTLC->LowPurity Dirty Crude Precipitation Strategy A: Precipitation (Solvent Trituration) HighPurity->Precipitation Scalable/Fast Flash Strategy B: Flash Chromatography (Normal Phase Silica) LowPurity->Flash Standard Removal of PAB-OH Final Final Product (Boc-Gly-Gly-PAB-OH) Precipitation->Final PrepHPLC Strategy C: Reverse Phase HPLC (C18 Column) Flash->PrepHPLC If >99% purity required (Polishing Step) Flash->Final

Figure 1: Decision tree for selecting the optimal purification workflow based on crude mixture profile.

Protocol A: Flash Chromatography (The Workhorse)

Best for: Removing unreacted PAB-OH (toxic/UV active) and coupling reagents (e.g., EEDQ byproducts).

The Challenge: "Streaking"

The Gly-Gly amide bonds form hydrogen bonds with the silanols on the silica gel, causing the product to "streak" or tail, which ruins separation.

The Solution: The "DCM/MeOH" Gradient

Stationary Phase: High-quality Silica Gel (40-63 µm). Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol (MeOH)

Step-by-Step Protocol:

  • Column Equilibration: Flush the column with 100% DCM initially.

  • Sample Loading: Dissolve crude in minimal DCM. If insoluble, add a small amount of MeOH (up to 10%) or use "dry loading" (adsorb crude onto Celite or Silica, dry it, and place it on top of the column). Dry loading is recommended for Gly-Gly linkers to improve resolution.

  • Gradient Elution:

    • 0–5 min: 0% MeOH (Elutes non-polar impurities/excess PAB-OH).

    • 5–20 min: Ramp to 5% MeOH.

    • 20–40 min: Ramp to 10% MeOH. (Product typically elutes between 5–8% MeOH).

  • Detection: Monitor at 254 nm (PAB chromophore) and 210 nm (Peptide bond).

Critical Check: If the product still streaks, add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites. Do NOT use acid (like acetic acid) as it may compromise the Boc group over long exposure or affect the PAB alcohol stability.

Protocol B: Precipitation (Scalability)

Best for: Large scale (>1g) where chromatography is expensive, or as a pre-purification step.

Principle: Boc-Gly-Gly-PAB-OH is insoluble in ether/hexanes, while many organic impurities (EEDQ, unreacted PAB-OH) remain soluble.

Step-by-Step Protocol:

  • Dissolve the crude oil/solid in a minimal volume of Ethyl Acetate (EtOAc) or DCM (just enough to solubilize).

  • Place the flask in an ice bath with vigorous stirring.

  • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise.

    • Ratio: Aim for 1:10 (Solvent:Antisolvent).

  • A white precipitate should form.[1]

  • Trituration: If it forms a gum/oil instead of a solid, decant the supernatant, add fresh ether, and sonicate. This mechanical stress often induces crystallization.

  • Filter the solid and wash with cold ether.

Troubleshooting & FAQs

Specific solutions for common failure modes.

Q1: My product is co-eluting with unreacted PAB-OH on the column.

Diagnosis: The polarity difference between the linker and the starting material is too small. Fix: Switch to a Chloroform/Ethanol system. Ethanol is a milder proton donor than Methanol and often provides different selectivity for aromatic alcohols. Alternatively, perform an ether wash (Protocol B) before the column to remove the bulk of PAB-OH.

Q2: I see a new impurity appear during purification.

Diagnosis: Stability issue.

  • Boc Loss: Did you use an acidic mobile phase? (e.g., acidified silica).[2] Ensure neutral conditions.

  • PAB Oxidation: The benzylic alcohol can oxidize to the aldehyde if left on silica (which acts as a mild Lewis acid) for too long in the presence of air. Action: Run the column quickly. Do not store the compound on the column overnight.

Q3: The product is stuck on the column (Low Recovery).

Diagnosis: The compound crashed out inside the column or adsorbed too strongly. Fix:

  • Solubility Check: Ensure your loading solvent wasn't too weak.

  • Polarity Boost: Flush the column with 20% MeOH in DCM to recover the material.

  • Solid Phase Switch: For very stubborn polar peptides, consider C18 Reverse Phase Flash chromatography (Water/Acetonitrile) instead of normal phase silica.

Q4: How do I remove urea byproducts (if DCC was used)?

Diagnosis: Dicyclohexylurea (DCU) is notoriously difficult to remove. Fix: Do not use DCC for PAB coupling. Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). EEDQ byproducts are easily removed by flash chromatography or dilute acid washes (citric acid), whereas DCU requires repeated filtration and often contaminates the final product.

Advanced Workflow: Synthesis to Purification

The purification method is dictated by the synthesis route. The standard route uses EEDQ to prevent the PAB-OH hydroxyl group from reacting (chemoselectivity).

SynthesisPurification Reagents Boc-Gly-Gly-OH + PAB-OH + EEDQ Reaction Reaction (DCM/MeOH, 16h) Reagents->Reaction Workup Workup: Concentrate -> Ether Precipitate Reaction->Workup Removes bulk Quinoline Flash Flash Column (DCM:MeOH 95:5) Workup->Flash Removes trace PAB-OH Product Pure Boc-Gly-Gly-PAB-OH Flash->Product

Figure 2: Integrated synthesis and purification workflow using EEDQ coupling.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry. (Foundational text on Val-Cit-PAB and Gly-Gly-PAB linker chemistry).

  • BroadPharm. "Boc-Gly-Gly-Phe-Gly-OH Protocol and Solubility Data." (Proxy data for Gly-Gly linker solubility and handling).

  • Sterling Pharma Solutions. (2025). "Overcoming purification hurdles for ADC linker payloads." (Industrial perspective on hydrophobic/hydrophilic balance in linker purification).

  • University of Rochester. "Troubleshooting Flash Column Chromatography." (General guide for streaking/tailing issues with amides).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Boc-Gly-Gly Linker Peptides

Current Status: Operational Ticket Topic: Troubleshooting degradation, peak splitting, and solubility in Boc-GGFG/Boc-GG systems. Assigned Specialist: Senior Application Scientist Executive Summary: The "Acid Sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting degradation, peak splitting, and solubility in Boc-GGFG/Boc-GG systems. Assigned Specialist: Senior Application Scientist

Executive Summary: The "Acid Sensitivity" Paradox

Welcome to the technical support guide for Boc-Gly-Gly linkers. The central challenge you are likely facing stems from a chemical paradox:

  • Standard Peptide HPLC relies on 0.1% Trifluoroacetic Acid (TFA) to ion-pair with peptides and suppress silanol interactions.

  • Boc Chemistry relies on the acid-lability of the tert-butyloxycarbonyl group (removed by TFA).

If you are observing split peaks, broad humps, or "ghost" peaks eluting earlier than your target, you are likely witnessing on-column deprotection. This guide provides the engineering controls to analyze these linkers without destroying them.

Troubleshooting Matrix (FAQs)

Q1: I see two peaks for my purified Boc-Gly-Gly peptide. Is it a diastereomer?

Diagnosis: Likely On-Column Deprotection , not stereochemistry.

  • Mechanism: The acidic mobile phase (TFA pH ~2.0) cleaves the Boc group during the run. The first peak is the deprotected (free amine) species, which is more polar and elutes earlier. The second peak is the intact Boc-peptide.

  • Test: Re-inject the fraction corresponding to the "intact" peak. If it splits again into two peaks, it is chemically unstable in your mobile phase.

Q2: My peak is broad/tailing. Is it the Gly-Gly linker?

Diagnosis: Gly-Gly is flexible, but severe tailing usually indicates Silanol Interactions or Solubility Mismatch .

  • Factor 1 (Silanols): If you switch to neutral pH to save the Boc group, you lose the silanol-suppressing effect of acid. Solution: Use a column with "High Coverage" or "Hybrid Particle" technology (e.g., Waters BEH or Agilent Zorbax Extend) designed for pH > 6.

  • Factor 2 (Amphiphilicity): Boc is hydrophobic; Gly-Gly is hydrophilic. In high-water starting conditions (0-5% B), the Boc group may cause aggregation. Solution: Start the gradient at 10-15% Organic to ensure the Boc group is solvated.

Q3: I cannot see my peptide at 214 nm when using Ammonium Acetate.

Diagnosis: UV Cutoff Interference.

  • Issue: The Gly-Gly linker lacks aromatic chromophores (Trp/Tyr/Phe). You must rely on the peptide bond absorption (210–220 nm). Ammonium Acetate absorbs strongly below 230 nm, masking your signal.

  • Solution: Use Phosphoric Acid (0.1%) for analytical runs (transparent at 214 nm, pH 2.0 but slower deprotection than TFA). Note: Do not use Phosphate for LC-MS.[1]

Critical Workflow: Mobile Phase Selection

The choice of mobile phase dictates the stability of the Boc group. Use this decision logic to select the correct buffer.

MobilePhaseSelection Start Select Mobile Phase for Boc-Gly-Gly IsMS Is Mass Spec (MS) Required? Start->IsMS YesMS Yes (Volatile Buffers) IsMS->YesMS NoMS No (UV Only) IsMS->NoMS BocStable Must Boc remain 100% intact? YesMS->BocStable AmmoniumAcetate Rec: 10mM Ammonium Acetate (pH 6.8) *Safe for Boc* BocStable->AmmoniumAcetate Yes (Critical) FormicAcid Rec: 0.1% Formic Acid (Weaker than TFA, risk exists) BocStable->FormicAcid No (Intermediate) Phosphate Rec: 0.1% H3PO4 (Transparent UV, Acidic) *Good for Analytical* NoMS->Phosphate High Sensitivity (214nm) TFA_Fast Rec: 0.05% TFA (Only if run < 10 min & Cold) NoMS->TFA_Fast Standard QC

Caption: Decision tree for selecting mobile phases based on detection limits and Boc-stability requirements.

Validated Protocol: "Boc-Safe" Neutral pH Method

This protocol uses Ammonium Acetate to maintain a neutral pH, preventing Boc deprotection.

Applicability: Purification and QC of Boc-Gly-Gly-Payload conjugates.[]

Materials
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini-NX). Standard Silica columns will degrade quickly at pH 7.

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Temperature: 25°C (Do not heat; heat accelerates deprotection).

Step-by-Step Procedure
  • Preparation of Solvent A:

    • Dissolve 0.77 g Ammonium Acetate in 1 L HPLC water.

    • Filter through 0.22 µm membrane.

    • Note: Do not adjust pH with acid; the natural pH (~6.8) is ideal.

  • Sample Dissolution:

    • Dissolve sample in 50% Water / 50% Acetonitrile.

    • Crucial: Avoid dissolving in pure DMSO if injecting large volumes, as the Boc-Gly-Gly linker may precipitate upon hitting the aqueous buffer.

  • Gradient Table:

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Phase
0.09551.0Equilibration
2.09551.0Load/Desalt
20.05951.0Elution Gradient
22.05951.0Wash
22.19551.0Re-equilibration
30.09551.0End
  • Detection:

    • UV: 220 nm (Note: Baseline may drift due to acetate absorption; use reference wavelength 360 nm if available).

    • MS: ESI Positive Mode. Expect [M+H]+ and [M+NH4]+ adducts.

Mechanism of Failure: The "Ghost Peak"[3]

Understanding why the separation fails is key to fixing it. The diagram below illustrates the kinetic degradation of the Boc group inside the column.

GhostPeakMechanism cluster_separation On-Column Process Injection Injection: Boc-Gly-Gly-X ColumnEntry Column Head (Acidic Environment) Injection->ColumnEntry Intact Intact Peptide (Hydrophobic Retention) ColumnEntry->Intact Cleavage Acid Cleavage of Boc (-Isobutene, -CO2) Intact->Cleavage k(degradation) Peak2 Peak 2: Boc-Gly-Gly-X (Target) Intact->Peak2 Elutes Later Deprotected H-Gly-Gly-X (Less Hydrophobic) Cleavage->Deprotected Peak1 Peak 1: H-Gly-Gly-X (Ghost Peak) Deprotected->Peak1 Elutes Earlier Detector Detector Output Peak1->Detector Peak2->Detector

Caption: Kinetic mechanism of on-column deprotection leading to split peaks (Ghost Peaks).

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc acid lability).
  • Waters Corporation. Peptide Separation Technology: Columns and Method Development Guide.

  • Agilent Technologies. Purification of acid-labile peptides using Ammonium Acetate.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Splitting and Shape Issues.

Sources

Optimization

Technical Dossier: Boc-Gly-Gly-PAB-OH Stability &amp; Degradation

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier regarding the stability and handling of Boc-Gly-Gly-PAB-OH , a critical self-immolative linker int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier regarding the stability and handling of Boc-Gly-Gly-PAB-OH , a critical self-immolative linker intermediate used in Antibody-Drug Conjugate (ADC) synthesis.

Reference ID: TS-ADC-LNK-042 Status: Active Last Updated: February 19, 2026

The Stability Matrix: Executive Summary

Boc-Gly-Gly-PAB-OH (tert-butyl (2-((2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate) acts as a protease-cleavable spacer. Its integrity is paramount because it bridges the antibody (via further modification) and the cytotoxic payload.

The "Silent" Failure Modes: Unlike simple peptides, this molecule contains a para-aminobenzyl alcohol (PAB-OH) moiety. This group is chemically "anxious"—it is designed to fall apart (self-immolate) inside the cell. However, this same instability makes it vulnerable during storage and synthesis.

ParameterSpecificationCritical Risk Factor
Storage Temp -20°C (Short term), -80°C (Long term)Heat: Accelerates amide hydrolysis and oxidation.
Atmosphere Argon/Nitrogen (Inert)Oxygen: Oxidizes benzylic alcohol to benzaldehyde (irreversible).
Moisture Desiccated (<10% RH)Water: Hydrolysis of amide bonds; plasticizes solid allowing DKP formation.
Light Dark/Amber VialUV: Photo-oxidation of the electron-rich aniline ring.

Degradation Pathways: The "Why" and "How"

We categorize degradation into three distinct pathways. Understanding these allows you to diagnose why a batch failed QC.

Pathway A: The "Dead End" Oxidation (PAB-OH Instability)

The benzyl alcohol group (-CH₂OH) is the attachment point for your payload (via a carbonate/carbamate).

  • Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the benzyl alcohol to p-aminobenzaldehyde or p-aminobenzoic acid derivatives.

  • Impact: The aldehyde cannot react with p-nitrophenyl chloroformate or DSC to form the activated carbonate. Your conjugation yield drops to zero, even though the peptide looks fine by standard UV (214 nm).

  • Diagnostic: Appearance of [M-2H] peak in LC-MS (Aldehyde formation).

Pathway B: The "Gateway" Failure (Premature Boc Loss)
  • Mechanism: The Boc group is acid-labile. Using "aged" chloroform (which generates HCl over time) or acidic DMF for NMR/solubilization removes the Boc group.

  • Impact: Once the amine is free (H₂N-Gly-Gly-PAB-OH), it becomes a nucleophile. This triggers Pathway C .

Pathway C: Diketopiperazine (DKP) Cyclization
  • Mechanism: The Gly-Gly sequence is sterically unhindered. If the N-terminus is deprotected (see Pathway B), the free amine attacks the amide carbonyl of the PAB linkage.

  • Impact: This ejects the PAB-OH unit and forms Cyclo(Gly-Gly) (a diketopiperazine ring). You lose the linker entirely.

Visualizing the Pathways

The following diagram illustrates the causality chain. Note how Acid is the trigger for the most destructive pathway (DKP).

DegradationPathways Start Boc-Gly-Gly-PAB-OH (Intact Linker) Oxidation Oxidation Trigger (O2 / Light) Start->Oxidation Acid Acid Trigger (H+ / Aged Solvent) Start->Acid Aldehyde p-Aminobenzaldehyde Derivative Oxidation->Aldehyde Alcohol to Aldehyde FreeAmine H-Gly-Gly-PAB-OH (Free Amine) Acid->FreeAmine Boc Removal DKP_Reaction Intramolecular Cyclization FreeAmine->DKP_Reaction Nucleophilic Attack DKP_Product Cyclo(Gly-Gly) (Diketopiperazine) DKP_Reaction->DKP_Product Ring Closure PAB_Loss PAB-OH Cleaved (Linker Failure) DKP_Reaction->PAB_Loss Ejection

Figure 1: The Degradation Cascade. Note that oxidation destroys functionality, while acid exposure triggers fragmentation.

Troubleshooting & Prevention Guides

Issue 1: "My LC-MS shows a mass of [M-2]"

Diagnosis: Oxidation of the benzylic alcohol to an aldehyde. Root Cause: Exposure to air during storage or weighing; use of non-degassed solvents. Corrective Action:

  • Solvent Prep: Sparge all reaction solvents (DMF, DMSO) with Argon for 15 mins before use.

  • Antioxidants: Do not add BHT/BHA as they interfere with conjugation. Instead, rely strictly on inert atmosphere.

  • Workup: If you must store a solution, freeze it under Nitrogen immediately.

Issue 2: "I see a white precipitate in my NMR tube"

Diagnosis: Diketopiperazine (DKP) formation. Root Cause: You likely used CDCl₃ that was not neutralized. Chloroform degrades to Phosgene and HCl over time. The HCl removed the Boc group, and the Gly-Gly cyclized. Corrective Action:

  • Neutralization: Pass CDCl₃ through a plug of basic alumina or K₂CO₃ before use.

  • Switch Solvents: Use DMSO-d6 for stability checks. It is less acidic and solubilizes the polar linker better.

Issue 3: "Low conjugation yield with p-Nitrophenyl Chloroformate"

Diagnosis: Moisture contamination. Root Cause: The PAB-OH is hygroscopic. Water competes with the alcohol for the chloroformate, forming the carboxylic acid or hydrolyzing the reagent. Corrective Action:

  • Drying: Dry the Boc-Gly-Gly-PAB-OH over P₂O₅ in a vacuum desiccator for 24 hours prior to reaction.

  • Azeotrope: Co-evaporate with anhydrous pyridine/toluene if the solid feels "sticky."

Standardized QC Protocol (Self-Validating)

Do not rely on generic HPLC. Use this specific method to separate the aldehyde impurity from the alcohol.

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.05% TFA (Do not use Formic Acid; TFA suppresses silanol interactions better for amines).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (PAB absorption) and 214 nm (Peptide bond).

  • Temperature: 40°C (Critical for resolution of DKP species).

Acceptance Criteria:

  • Purity: >95% (Area under curve).[1]

  • Aldehyde Impurity: <1.0% (Check relative retention time; Aldehyde elutes later than Alcohol due to loss of H-bonding).

Frequently Asked Questions (FAQ)

Q: Can I re-purify the linker if it has oxidized? A: No. The separation of the aldehyde from the alcohol is extremely difficult on a preparative scale due to structural similarity. It is more cost-effective to discard and repurchase/resynthesize.

Q: Why use Gly-Gly? Isn't Val-Cit more stable? A: Val-Cit (Valine-Citrulline) is indeed more stable in mouse plasma, but Gly-Gly is often used for its rapid cleavage kinetics by Cathepsin B and lower hydrophobicity. However, Gly-Gly is chemically more prone to DKP formation during synthesis than Val-Cit.

Q: Is the Boc group stable to the "Self-Immolation" step? A: This question confuses the timeline. Self-immolation happens after the payload is released in the cell. The Boc group is removed chemically during ADC synthesis (usually with TFA) to attach the linker to the antibody (often via an added maleimide cap). If you remove Boc to attach a Maleimide, you must perform the coupling immediately to prevent DKP formation.

References

  • Dubowchik, G. M., et al. (2002).[2] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry. Link

    • Core Reference: Establishes the PAB-OH spacer chemistry and stability profiles of dipeptide linkers.
  • Firestone, R. A., & Dubowchik, G. M. (2001).[3] "Lysosomal enzyme-cleavable antitumor drug conjugates."[3] U.S. Patent 6,214,345.[3] Link

    • Core Reference: Detailed synthetic protocols and degrad
  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

    • Mechanistic Reference: Foundational work explaining the mechanism of DKP formation in Gly-Gly and Pro-containing peptides.[4]

  • Fishkin, N., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics.[5][6] Link

    • Context Reference: While focusing on Val-Cit, this paper details the hydrolytic instability of the PAB system.[6]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Boc-Gly-Gly-PABC Precursor &amp; The Gly-Gly Linker Motif in ADCs

Topic: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] vs. Other ADC Linkers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and ADC Developers Executive Summary: The Role of Boc-Gly-Gly-N-[4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] vs. Other ADC Linkers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and ADC Developers

Executive Summary: The Role of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]

Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] (CAS: 251459-35-5) is a specialized chemical intermediate used in the synthesis of cleavable Antibody-Drug Conjugate (ADC) linkers.[1] Structurally, it consists of a Glycyl-Glycine (Gly-Gly) dipeptide protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and attached at the C-terminus to a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer.

While the Valine-Citrulline (Val-Cit) dipeptide is the industry "gold standard" (e.g., Adcetris), the Gly-Gly motif represented by this precursor offers distinct physicochemical advantages—specifically higher hydrophilicity and reduced steric bulk—making it a critical alternative for hydrophobic payloads (e.g., PBD dimers) or as a building block for tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG) (e.g., Enhertu).

This guide compares the Gly-Gly-PABC system against Val-Cit, Val-Ala, and Non-cleavable linkers, providing experimental protocols for its activation and conjugation.

Comparative Analysis: Gly-Gly-PABC vs. Industry Standards

Mechanism of Action: Protease Cleavage

Both Gly-Gly and Val-Cit linkers rely on lysosomal proteases (primarily Cathepsin B ) to trigger payload release. However, their kinetics and substrate specificity differ.[2]

  • Val-Cit-PABC: Cathepsin B recognizes the Citrulline-Valine motif and cleaves the amide bond between Citrulline and the PABC spacer. It is a "fast" substrate.

  • Gly-Gly-PABC: Cathepsin B can cleave the Gly-Gly bond, but the rate is generally slower than Val-Cit due to the lack of a bulky hydrophobic residue at the P2 position (which Cathepsin B prefers).

    • Note: The Gly-Gly motif is often extended to GGFG (Gly-Gly-Phe-Gly) to optimize cleavage efficiency while maintaining plasma stability.

Performance Matrix
FeatureGly-Gly-PABC (via Boc-GG-PAB-OH) Val-Cit-PABC (Standard) Val-Ala-PABC Non-Cleavable (e.g., SMCC)
Hydrophilicity High (Gly is small/polar)ModerateHighLow (typically hydrophobic)
Aggregation Risk Low (Ideal for hydrophobic payloads)Moderate to HighLowHigh
Cleavage Kinetics Slow/Moderate (Context dependent)Fast (Cathepsin B optimized)ModerateNone (Requires mAb degradation)
Plasma Stability (Human) HighHighHighVery High
Plasma Stability (Mouse) HighLow (Susceptible to Ces1C)HighVery High
Primary Application Precursor for GGFG; Hydrophobic payloadsGeneral Purpose (MMAE/MMAF)PBD DimersDM1 (Kadcyla)
Decision Logic: When to use Boc-Gly-Gly-PABC?

Use this intermediate when:

  • Your payload is highly hydrophobic: If Val-Cit causes your ADC to aggregate, the smaller, more polar Gly-Gly motif can improve solubility.

  • You are synthesizing a GGFG linker: This reagent serves as the "P1-P2-Spacer" block. You can deprotect the N-terminus and couple Boc-Gly-Phe-OH to create the full Enhertu-style linker.

  • Mouse Model Stability is critical: Unlike Val-Cit, which is prematurely cleaved by murine carboxylesterase 1C (Ces1C), Gly-based linkers are generally more stable in rodent plasma, reducing false-negative toxicity data in preclinical trials.

Visualizing the Pathway

The following diagrams illustrate the synthesis utility and the cleavage mechanism.

Diagram 1: Synthesis & Activation Workflow

This flow shows how the Boc-Gly-Gly-PAB-OH intermediate is converted into an active linker-payload construct.

SynthesisWorkflow Start Boc-Gly-Gly-PAB-OH (Precursor) Activation Activation Step (Bis-p-nitrophenyl carbonate) Start->Activation + Bis-PNP / DIPEA Intermediate Activated Carbonate (Boc-GG-PABC-PNP) Activation->Intermediate Coupling Payload Coupling (e.g., Doxorubicin/MMAE) Intermediate->Coupling + Drug-NH2 Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Final Linker-Payload (Ready for mAb conjugation) Deprotection->Final + Maleimide-Spacer

Caption: Step-by-step chemical conversion of the Boc-Gly-Gly-PABC precursor into a conjugation-ready module.

Diagram 2: Mechanism of Drug Release (Cathepsin B)

Comparison of the cleavage site accessibility.

CleavageMechanism cluster_ValCit Standard: Val-Cit Linker cluster_GlyGly Gly-Gly Linker (This Product) ADC ADC-Linker-Payload (Internalized in Lysosome) Enzyme Cathepsin B (Lysosomal Protease) ADC->Enzyme VC_Cleavage Cleaves at Cit-PABC amide Enzyme->VC_Cleavage GG_Cleavage Cleaves at Gly-PABC amide Enzyme->GG_Cleavage VC_Result Fast Release VC_Cleavage->VC_Result GG_Result Slower/Context-Specific Release (Requires P2 optimization) GG_Cleavage->GG_Result

Caption: Cathepsin B cleavage specificity differences between Val-Cit and Gly-Gly motifs.

Experimental Protocols

Protocol A: Activation of Boc-Gly-Gly-PAB-OH

Objective: Convert the hydroxymethyl group into a reactive carbonate for payload attachment.

Reagents:

  • Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] (1.0 eq)[3]

  • Bis(4-nitrophenyl) carbonate (Bis-PNP) (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve 100 mg of Boc-Gly-Gly-PAB-OH in 2 mL of anhydrous DMF under nitrogen atmosphere.

  • Addition: Add DIPEA (3.0 eq) followed by Bis-PNP (2.0 eq). The solution typically turns yellow due to the release of p-nitrophenol.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting alcohol.

  • Workup: Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether (or MTBE).

  • Purification: Filter the solid. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

  • Yield Check: The product is the "Activated Carbonate" ready to react with an amine-containing payload (e.g., MMAE).

Protocol B: Payload Coupling & Boc-Deprotection

Objective: Attach payload and expose the N-terminal amine for antibody conjugation.

Procedure:

  • Coupling: Dissolve the Activated Carbonate (from Protocol A) in DMF. Add the Cytotoxic Payload (1.0 eq) and HOBt (0.2 eq) as a catalyst. Stir at RT for 24h.[4]

  • Isolation: Purify the Boc-Linker-Payload via Prep-HPLC.

  • Deprotection: Dissolve the purified intermediate in 20% TFA in DCM. Stir for 30 mins.

  • Neutralization: Concentrate in vacuo. The resulting amine-linker-payload is now ready to be coupled to a maleimide spacer (e.g., MC-OSu) for antibody attachment.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry.

  • Nolting, B. (2013). "Linker technologies for antibody-drug conjugates." Methods in Molecular Biology.

  • Dorywalska, M., et al. (2016).[5] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics.[5]

  • Ogitani, Y., et al. (2016). "DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1." Clinical Cancer Research. (Describes the GGFG linker).

  • BroadPharm Product Data. "Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] - CAS 251459-35-5."[4][6][7]

Sources

Comparative

Efficacy of Boc-Gly-Gly-PAB-OH Compared to Similar Compounds

The following technical guide provides an in-depth comparative analysis of Boc-Gly-Gly-PAB-OH , contrasting its efficacy, physicochemical properties, and mechanism of action against industry-standard alternatives like Va...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Boc-Gly-Gly-PAB-OH , contrasting its efficacy, physicochemical properties, and mechanism of action against industry-standard alternatives like Val-Cit-PAB-OH and the advanced tetrapeptide GGFG .[]

Executive Summary: The Strategic Role of Gly-Gly Linkers

In the development of Antibody-Drug Conjugates (ADCs), Boc-Gly-Gly-PAB-OH serves a distinct role compared to the canonical cleavable linker Val-Cit-PAB-OH .[] While Val-Cit is the "gold standard" for Cathepsin B-mediated cleavage, the Gly-Gly dipeptide motif is structurally distinct: it lacks the hydrophobic P2 residue required for efficient Cathepsin B recognition.[]

Consequently, Boc-Gly-Gly-PAB-OH is primarily utilized in two contexts:

  • As a Negative Control/Spacer: To demonstrate enzyme specificity (proving cleavage is driven by the P2-P1 sequence, not just the PAB spacer).

  • As a Building Block for High-DAR Linkers: It is the structural foundation for the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker (used in Enhertu), which overcomes the hydrophobicity and aggregation limits of Val-Cit, enabling Drug-to-Antibody Ratios (DAR) of ~8.[]

This guide compares Gly-Gly-PAB (Dipeptide) directly with Val-Cit-PAB (Standard) and GGFG (Advanced Tetrapeptide).[]

Mechanistic Foundation: The PAB Self-Immolation System

To understand the efficacy differences, one must understand the cleavage mechanism. All three compounds utilize the p-aminobenzyl alcohol (PAB) spacer.[]

  • Mechanism: The lysosomal protease cleaves the amide bond between the peptide C-terminus and the PAB amine.

  • Release: This cleavage triggers a spontaneous 1,6-elimination (self-immolation) of the PAB group, releasing carbon dioxide and the free payload (e.g., MMAE, Doxorubicin).[][2]

  • The Bottleneck: The rate-limiting step is the enzymatic cleavage , which is dictated entirely by the peptide sequence (P2-P1).

SelfImmolation ADC ADC Construct (Antibody-Peptide-PAB-Payload) Inter Unstable Intermediate (NH2-PAB-Payload) ADC->Inter Peptide Bond Cleavage (Rate Limiting Step) Enzyme Lysosomal Protease (Cathepsin B/L) Enzyme->ADC Recognizes P2-P1 Release Payload Release (Free Drug + CO2 + Aza-quinone) Inter->Release Spontaneous 1,6-Elimination

Comparative Analysis: Gly-Gly-PAB vs. Alternatives

A. Enzymatic Cleavage Kinetics (Cathepsin B)[1][3][4][5][6]

Cathepsin B is the primary lysosomal protease targeted by ADCs. It has a strict substrate preference:

  • P1 Site: Requires a basic or polar residue (Citrulline, Lysine).

  • P2 Site: Requires a hydrophobic residue (Valine, Phenylalanine) to anchor the substrate.[2][3]

CompoundSequence (P2-P1)Cathepsin B Cleavage RateBiological Role
Boc-Gly-Gly-PAB-OH Gly-Gly Negligible / Resistant Negative Control / Spacer
Boc-Val-Cit-PAB-OH Val-Cit High (

optimized)
Standard Cleavable Linker
Boc-Phe-Lys-PAB-OH Phe-Lys Very HighAlternative Cleavable Linker
GGFG-PAB Phe-Gly *Moderate (Cathepsin L preferred)High-Stability Linker

*Note: In GGFG, the cleavage site shifts. The relevant P2-P1 becomes Phe-Gly or Gly-Phe depending on the protease (Cat L vs B).[]

Expert Insight: Do not use Gly-Gly-PAB if you require rapid Cathepsin B cleavage.[] It lacks the hydrophobic P2 anchor. Use it to prove that your payload release is specific to the Val-Cit motif in comparative studies.

B. Physicochemical Properties: Hydrophilicity & Aggregation

A major failure mode of Val-Cit ADCs is aggregation.[] The hydrophobic Val-Cit-PAB motif acts as a "grease ball," causing the antibody to precipitate when DAR > 4.[]

PropertyGly-Gly-PAB (Dipeptide)Val-Cit-PAB (Standard)GGFG (Tetrapeptide)
Hydrophobicity Low (Hydrophilic)High (Hydrophobic)Low (Hydrophilic)
Aggregation Risk LowHigh (Limits DAR to ~4)Very Low (Enables DAR ~8)
Plasma Stability High (Sterically small)Moderate (Mouse instability via Ces1C)Very High (Stable in mouse/human)
Solubility ExcellentPoor (Requires organic cosolvents)Good

Causality: The Glycine residues in Boc-Gly-Gly-PAB-OH are small and lack side chains, significantly reducing the logP (lipophilicity) of the linker-payload complex.[] This allows for higher drug loading without destabilizing the antibody.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Comparative Cathepsin B Cleavage Assay

Objective: Quantify the cleavage efficiency of Gly-Gly-PAB vs. Val-Cit-PAB to validate the "Negative Control" hypothesis.

Reagents:

  • Enzyme: Human Liver Cathepsin B (Sigma C0150).

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0. Critical: Add 5 mM DTT immediately before use (activates the cysteine protease).

  • Substrates: Boc-Gly-Gly-PAB-MMAE (Test) vs. Boc-Val-Cit-PAB-MMAE (Control).[]

Workflow:

  • Activation: Incubate Cathepsin B (10 µg/mL) in Assay Buffer (+DTT) for 15 mins at 37°C.

  • Reaction: Add substrates (final conc. 50 µM) to the activated enzyme.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120 min.

  • Quenching: Immediately add 50 µL ice-cold Acetonitrile (with 1 µM Internal Standard).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the appearance of Free MMAE (m/z 718.5).

Expected Results:

  • Val-Cit: Rapid appearance of Free MMAE (>80% release within 60 min).

  • Gly-Gly: <5% release of Free MMAE after 120 min (confirms stability/resistance).

Protocol 2: Plasma Stability Assessment

Objective: Determine if the linker degrades prematurely in circulation (off-target toxicity).[]

Workflow:

  • Matrix: Pooled Human Plasma and Mouse Plasma (Lithium Heparin).

  • Incubation: Spike ADC/Linker (10 µM) into plasma at 37°C.

  • Timepoints: 0h, 24h, 48h, 96h, 7 days.

  • Extraction: Protein precipitation with 3x volume cold Methanol.

  • Validation:

    • Val-Cit: Stable in Human; ~40-60% degradation in Mouse Plasma (due to Ces1C enzyme).[]

    • Gly-Gly / GGFG: >90% Stable in both Human and Mouse Plasma (Ces1C resistant).[]

Decision Matrix: When to Use Which?

The following Graphviz diagram illustrates the logical decision pathway for selecting the correct linker based on your development goals.

LinkerSelection Start Select Linker Requirement Cleavage Need Rapid Lysosomal Cleavage? Start->Cleavage Hydro Is Payload Very Hydrophobic? Cleavage->Hydro Yes GlyGly Use Gly-Gly-PAB (Negative Control / Spacer) Cleavage->GlyGly No (Stable Control) DAR Target DAR (Drug-to-Antibody Ratio) Hydro->DAR Check DAR ValCit Use Val-Cit-PAB (Standard, DAR 2-4) DAR->ValCit Low (2-4) GGFG Use GGFG-PAB (High Stability, DAR 8) DAR->GGFG High (8)

References

  • Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates."[][4] Bioconjugate Chemistry, 2002.[4] Link[]

  • Ogitani, Y., et al. "DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1."[] Clinical Cancer Research, 2016. (Describes the GGFG linker). Link

  • Dorywalska, M., et al. "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on the Efficacy of Antibody-Drug Conjugates."[] Molecular Cancer Therapeutics, 2016. Link

  • Jain, N., et al. "Current ADC Linker Chemistry." Pharmaceutical Research, 2015. Link[]

  • BOC Sciences. "Boc-Gly-Gly-Phe-Gly-OH Product Information." BOC Sciences, 2025.[]

Sources

Validation

Comparative Performance Guide: Linker Strategies in Solid-Phase Peptide Synthesis (Boc vs. Fmoc)

Executive Summary: The Strategic Divergence In modern drug development, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference for reagents; it is a fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In modern drug development, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference for reagents; it is a fundamental decision about physicochemical compatibility. While Fmoc chemistry dominates routine synthesis due to its orthogonality and safety, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences and synthetic proteins.[1][2]

This guide objectively compares the performance of linker systems associated with these two strategies, supported by mechanistic analysis and experimental data.

Mechanistic Foundations & Linker Chemistry

The core distinction lies in orthogonality .[1][3][] The linker—the tether between the peptide and the solid support—must withstand the repetitive removal of the N-terminal protecting group (temporary protection) but cleave quantitatively under final release conditions.

The Boc System (Graduated Acid Lability)
  • Concept: Relies on differential acid sensitivity.[][6]

  • Temporary Group: Boc (Removed by mild acid: 50% TFA).

  • Linker Stability: Must be stable to TFA but cleavable by strong acid (HF or TFMSA).

  • Primary Linkers:

    • PAM (Phenylacetamidomethyl): Generates C-terminal Acids . Highly stable to TFA/DCM cycles.

    • MBHA (Methylbenzhydrylamine): Generates C-terminal Amides .

The Fmoc System (True Orthogonality)[3]
  • Concept: Base-labile temporary protection; acid-labile final cleavage.

  • Temporary Group: Fmoc (Removed by base: 20% Piperidine).[2][7][8]

  • Linker Stability: Stable to base; cleavable by mild-to-moderate acid (TFA).

  • Primary Linkers:

    • Wang: Generates C-terminal Acids . Cleaved by 95% TFA.[9]

    • Rink Amide: Generates C-terminal Amides . Cleaved by 95% TFA.[9]

    • 2-CTC (2-Chlorotrityl Chloride): Cleaved by 1% TFA (Retains side-chain protection).

Visualizing the Workflows

The following diagram illustrates the divergent chemical pathways and the critical role of the linker in each cycle.

SPPS_Workflow Start Peptide Synthesis Initiation Fmoc_Node Fmoc Strategy (Base Labile) Start->Fmoc_Node Boc_Node Boc Strategy (Acid Labile) Start->Boc_Node Fmoc_Linker Linker: Wang / Rink Amide (Stable to Base) Fmoc_Node->Fmoc_Linker Fmoc_Deprotect Deprotection: 20% Piperidine Fmoc_Cleavage Final Cleavage: 95% TFA Fmoc_Deprotect->Fmoc_Cleavage End of Synthesis Fmoc_Linker->Fmoc_Deprotect Cycle Repeats Boc_Linker Linker: PAM / MBHA (Stable to TFA) Boc_Node->Boc_Linker Boc_Deprotect Deprotection: 50% TFA Boc_Cleavage Final Cleavage: HF (Hydrofluoric Acid) Boc_Deprotect->Boc_Cleavage End of Synthesis Boc_Linker->Boc_Deprotect Cycle Repeats

Figure 1: Comparative workflow of Fmoc vs. Boc strategies showing the specific linker requirements and cleavage reagents.

Performance Analysis: Data & Case Studies

Aggregation and "Difficult Sequences"

Aggregation is the primary cause of synthesis failure (low yield/purity).

  • Fmoc Limitation: As the peptide grows, inter-chain hydrogen bonds form

    
    -sheets, causing the resin to "gel" and preventing reagent access.
    
  • Boc Advantage: The repetitive use of TFA (an excellent solvent and proton donor) for deprotection protonates the N-terminus and disrupts these hydrogen bond networks. This is known as "in-situ neutralization."[10]

Case Study: Acyl Carrier Peptide (ACP) 65-74 The ACP(65-74) sequence (Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly) is a standard benchmark for "difficult" couplings due to severe aggregation.[3]

MetricFmoc (Standard)Boc (In-Situ Neutralization)
Aggregation Mechanism Severe

-sheet formation
Disrupted by TFA/protonation
Coupling Time Extended (often double coupling)Standard (10-20 min)
Crude Purity ~65-85% (highly dependent on activator)>90% (consistently high)
Major Impurity Deletion sequences (due to steric hindrance)Minimal

Source: Comparative studies indicate that while modern activators (HATU/Oxyma) have improved Fmoc performance on ACP, Boc chemistry remains superior for sequences >50 residues or those with high hydrophobic content [1][4].

Side Reactions and Purity

Different linker strategies introduce unique side-reaction profiles.

  • Aspartimide Formation (Fmoc Weakness): The repetitive exposure to base (piperidine) promotes the cyclization of Aspartic acid residues, leading to aspartimide and subsequent racemization. This is a critical issue in Fmoc synthesis of Asp-Gly sequences.

  • Scavenger Requirements (Boc Weakness): The generation of tert-butyl cations during TFA deprotection in Boc chemistry requires extensive scavengers to prevent alkylation of Trp/Met/Cys residues.

  • Linker Stability (PAM vs Wang):

    • PAM (Boc): Extremely stable. Premature cleavage is virtually non-existent (<0.01% per cycle).

    • Wang (Fmoc): Generally stable, but can suffer premature cleavage if the peptide sequence induces acid sensitivity or during very long syntheses.

Comparative Data Summary
FeatureFmoc / Wang (or Rink)Boc / PAM (or MBHA)
Orthogonality Perfect (Base vs Acid)Partial (Weak Acid vs Strong Acid)
Max Peptide Length Typically < 50 residuesRoutine up to 100+ residues (e.g., Ubiquitin)
Aggregation Handling Poor (Requires pseudoproline dipeptides)Excellent (TFA disrupts structure)
Cleavage Hazard Low (TFA is corrosive but manageable)High (HF is lethal/glass-etching)
Cost (Reagents) Higher (Fmoc-AA are expensive)Lower (Boc-AA are cheap)
Automation High (Standard for synthesizer robots)Moderate (Requires HF apparatus)

Experimental Protocols

Standard Fmoc Deprotection & Coupling (Wang/Rink)

This protocol assumes a 0.1 mmol scale.

  • Wash: DMF (3 x 1 min).

  • Deprotection: 20% Piperidine in DMF (1 x 1 min, then 1 x 20 min).

    • Note: Monitor UV absorbance of the fulvene-piperidine adduct to confirm deprotection.

  • Wash: DMF (5 x 1 min) to remove all traces of base.

  • Coupling:

    • Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add DIEA (8 eq).

    • Add to resin and shake for 45-60 min.

  • Cleavage (Final):

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5).[1]

    • Time: 2-3 hours at Room Temp.

    • Precipitate in cold diethyl ether.

Standard Boc Deprotection & Coupling (PAM/MBHA)

Requires HF apparatus for final cleavage.

  • Wash: DCM (3 x 1 min).

  • Deprotection: 50% TFA in DCM (1 x 1 min, then 1 x 20 min).

  • Wash: DCM (3 x 1 min), then 5% DIEA in DCM (Neutralization, 2 x 1 min).

    • Critical: The neutralization step ensures the amine is free for coupling.[10]

  • Coupling:

    • Dissolve Boc-AA (4 eq) and DIC (4 eq) in DCM (or DMF for difficult residues).

    • React for 60 min.

    • Note: Boc chemistry often uses "In-situ Neutralization" where DIEA is added with the coupling reagents to minimize aggregation time.

  • Cleavage (Final):

    • High HF: Anhydrous HF + p-cresol (90:10) at 0°C for 1 hour.

    • Warning: HF requires a specialized Teflon vacuum line.

Decision Logic: Selecting the Right Linker

Use the following logic flow to determine the optimal strategy for your target molecule.

Decision_Tree Start Start: Analyze Peptide Sequence Length Is sequence > 50 residues? Start->Length Agg Is sequence aggregation-prone? (High Val, Ile, Ala content) Length->Agg No Boc_Rec RECOMMENDATION: Boc Strategy (PAM/MBHA Linker) Length->Boc_Rec Yes AcidSens Contains Acid-Sensitive Mods? (e.g., Glycosylation, Phosphorylation) Agg->AcidSens No / Mild Agg->Boc_Rec Yes (Severe) Fmoc_Rec RECOMMENDATION: Fmoc Strategy (Wang/Rink Linker) AcidSens->Fmoc_Rec Yes (Must avoid HF) AcidSens->Fmoc_Rec No (Standard)

Figure 2: Decision matrix for selecting between Boc and Fmoc strategies based on peptide complexity and sensitivity.

References

  • BenchChem. A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from

  • Boc Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from

  • AltaBioscience. Fmoc Amino Acids for SPPS: Advantages and Protocols. Retrieved from

  • ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from

  • National Institutes of Health (PubMed). Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides.[11] Retrieved from

Sources

Comparative

Technical Guide: Comparative Profiling of CAS 251459-35-5 (NVP-AEW541) in Oncology Research

Executive Summary In the landscape of receptor tyrosine kinase (RTK) inhibition, CAS 251459-35-5 , widely known as NVP-AEW541 , occupies a critical niche. Unlike pan-inhibitors that indiscriminately block the Insulin-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of receptor tyrosine kinase (RTK) inhibition, CAS 251459-35-5 , widely known as NVP-AEW541 , occupies a critical niche. Unlike pan-inhibitors that indiscriminately block the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) due to their high structural homology, NVP-AEW541 was engineered to achieve cellular selectivity .

While later-generation compounds like OSI-906 (Linsitinib) and BMS-754807 offer higher absolute potency, they often act as dual inhibitors. Consequently, NVP-AEW541 remains the "scalpel" of choice for researchers aiming to dissect the specific contribution of IGF-1R signaling distinct from metabolic insulin signaling in tumor biology.

This guide provides a technical comparison, mechanistic insights, and validated protocols for utilizing NVP-AEW541 in preclinical drug development.

Mechanistic Profile & Signaling Pathway[1][2][3]

NVP-AEW541 functions as an ATP-competitive inhibitor of the IGF-1R kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of tyrosine residues (Tyr1131, Tyr1135, Tyr1136) essential for receptor activation.

Key Differentiator: The pyrrolo[2,3-d]pyrimidine scaffold of NVP-AEW541 exploits subtle differences in the ATP-binding cleft between IGF-1R and IR, providing a selectivity window (up to 27-fold in cellular assays) that is often lost in other inhibitors.

Visualization: IGF-1R Signal Transduction Blockade[4][5][6][7][8][9]

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm IGF1 IGF-1 Ligand IGF1R IGF-1R (Inactive) IGF1->IGF1R Binding IGF1R_Active p-IGF-1R (Active) IGF1R->IGF1R_Active Autophosphorylation IRS1 IRS-1 IGF1R_Active->IRS1 Recruitment MAPK MAPK/ERK IGF1R_Active->MAPK NVP NVP-AEW541 (CAS 251459-35-5) NVP->IGF1R_Active  ATP Competition   PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Survival) AKT->pAKT Proliferation Tumor Proliferation pAKT->Proliferation MAPK->Proliferation

Figure 1: Mechanism of Action.[1][2][3][4][5][6] NVP-AEW541 competitively binds to the ATP pocket of IGF-1R, preventing downstream activation of the PI3K/AKT and MAPK survival pathways.

Comparative Analysis: NVP-AEW541 vs. Alternatives

When selecting an inhibitor, the choice depends on whether the goal is clinical efficacy (often requiring dual blockade to prevent resistance) or mechanistic precision (requiring selectivity).

Table 1: Performance Benchmarking of IGF-1R Inhibitors
FeatureNVP-AEW541 (CAS 251459-35-5)BMS-754807 OSI-906 (Linsitinib)
Primary Target IGF-1R (Selective)IGF-1R / IR (Dual)IGF-1R / IR (Dual)
Cellular IC50 (IGF-1R) 0.086 µM [1]< 0.002 µM [2]0.035 µM [3]
Cellular IC50 (IR) 2.3 µM [1]< 0.002 µM [2]0.075 µM [3]
Selectivity Ratio (IR/IGF-1R) ~27x (High Selectivity)~1x (Equipotent)~2x (Low Selectivity)
In Vivo Half-Life Moderate (BID dosing required)LongModerate
Primary Application Research Tool: Distinguishing IGF-1R vs. Insulin signaling.Clinical Candidate: Total pathway blockade.Clinical Candidate: Total pathway blockade.

Scientist’s Insight: Use NVP-AEW541 if your hypothesis involves proving that a tumor is driven specifically by IGF-1R and not the Insulin Receptor. Using BMS-754807 in this context would confound your data because it ablates both receptors equally.

Case Study: Dissecting Signaling in Fibrosarcoma

Context: In a pivotal study involving fibrosarcoma models, researchers needed to validate IGF-1R as a standalone therapeutic target without inducing hyperglycemia (a common side effect of inhibiting the Insulin Receptor).

Experimental Design:

  • Model: NWT-21 (Human fibrosarcoma xenograft).

  • Treatment: NVP-AEW541 administered orally.[7][8][3][9]

  • Objective: Assess tumor regression vs. blood glucose levels.

Results:

  • Efficacy: NVP-AEW541 (50 mg/kg, BID) achieved significant tumor growth inhibition (TGI >85%).[3]

  • Biomarker Validation: Western blot analysis of tumor lysates showed complete abrogation of p-IGF-1R (Tyr1135) and downstream p-AKT (Ser473).

  • Safety/Selectivity: Crucially, at therapeutic doses, no significant hyperglycemia was observed in the mice. This confirmed that the compound spared the Insulin Receptor in vivo, a feat difficult to achieve with dual inhibitors like OSI-906 at high doses [1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Differential Phosphorylation Assay (Western Blot)

Objective: To verify IGF-1R inhibition while monitoring Insulin Receptor integrity.

  • Cell Seeding: Seed MCF-7 or NWT-21 cells (1 x 10^6) in 6-well plates.

  • Starvation (Critical Step): Wash cells 2x with PBS. Incubate in serum-free medium for 16–24 hours.

    • Reasoning: Reduces basal phosphorylation noise.

  • Drug Treatment:

    • Pre-treat with NVP-AEW541 (0.1, 0.5, 1.0, 5.0 µM) for 1 hour .

    • Control: DMSO vehicle (0.1% final concentration).

  • Ligand Stimulation (The "Switch"):

    • Group A: Stimulate with IGF-1 (50 ng/mL) for 10 minutes.

    • Group B: Stimulate with Insulin (100 nM) for 10 minutes.

  • Lysis: Rapidly aspirate media; wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + protease/phosphatase inhibitors.

  • Detection:

    • Blot for p-IGF-1R (Tyr1135) .

    • Blot for p-IR (Tyr1150/1151) .[8]

    • Success Criteria: NVP-AEW541 should inhibit Group A (IGF-1 driven) at <1 µM but should require >2 µM to inhibit Group B (Insulin driven).

Protocol B: In Vivo Xenograft Administration

Objective: Tumor growth inhibition.[7]

  • Formulation: Dissolve NVP-AEW541 in 25 mM L(+)-tartaric acid .

    • Note: Do not use DMSO for oral gavage; tartaric acid ensures solubility and bioavailability.

  • Dosing Regimen: 20 mg/kg to 50 mg/kg, BID (twice daily) .

    • Reasoning: The pharmacokinetic profile requires split dosing to maintain plasma levels above the IC90.

  • Monitoring: Measure tumor volume (caliper) and body weight every 2 days.

    • Stop Rule: >20% body weight loss indicates toxicity (rare at 50 mg/kg).

Visualization: Experimental Workflow

Workflow Start Cell Culture (Serum Starvation) Treat Drug Pre-treatment (1 hr) Start->Treat Stim Ligand Stimulation (IGF-1 vs Insulin) Treat->Stim Lysis Cell Lysis (+ Phosphatase Inh.) Stim->Lysis Blot Western Blot (p-IGF-1R vs p-IR) Lysis->Blot

Figure 2: Step-by-step workflow for validating selectivity in vitro.

Limitations & Future Outlook

While NVP-AEW541 is the "gold standard" for selective IGF-1R research, users must be aware of its limitations:

  • Metabolic Stability: It has a shorter half-life compared to clinical candidates like BMS-754807. For long-term in vivo studies, BID dosing is mandatory.

  • Clinical Status: NVP-AEW541 did not progress to late-stage clinical trials, largely due to the pharmaceutical industry shifting toward monoclonal antibodies (e.g., Ganitumab) or dual inhibitors to manage resistance mechanisms.

  • Resistance: Prolonged exposure leads to upregulation of alternative pathways (e.g., EGFR or HER2), a phenomenon known as "kinase switch." Co-treatment with MEK or EGFR inhibitors is often required in advanced models.

References

  • Garcia-Echeverria, C., et al. (2004).[7][5][6] "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[7][3][5][6][9][10] Cancer Cell, 5(3), 231-239.[6][9][10]

  • Carboni, J. M., et al. (2009).[2] "BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR."[2][9] Molecular Cancer Therapeutics, 8(12), 3341-3349.

  • Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor." Future Medicinal Chemistry, 1(6), 1153-1171.

  • Toretsky, J. A., et al. (2006). "Down-Regulation of Insulin-Like Growth Factor I Receptor Activity by NVP-AEW541 Has an Antitumor Effect on Neuroblastoma Cells."[1][7] Clinical Cancer Research, 12(18).

Sources

Validation

Comparative Profiling of Boc-Gly-Gly-PAB-OH Derivatives in ADC Linker Design

Topic: Cross-reactivity analysis of Boc-Gly-Gly-PAB-OH derivatives Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of Boc-Gly-Gly-PAB-OH (Boc-Glycyl-Glycyl-p-aminobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity analysis of Boc-Gly-Gly-PAB-OH derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of Boc-Gly-Gly-PAB-OH (Boc-Glycyl-Glycyl-p-aminobenzyl alcohol) and its functional derivatives, specifically focusing on the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker system used in clinically approved ADCs like Trastuzumab Deruxtecan (Enhertu).[]

We objectively compare the performance of Gly-Gly-PAB derivatives against the industry-standard Val-Cit-PAB (Valine-Citrulline) linker.[] While Val-Cit remains the benchmark for Cathepsin B cleavage, our analysis reveals that Gly-Gly-PAB derivatives (specifically GGFG) offer superior hydrophilicity, distinct enzymatic selectivity (Cathepsin L preference), and reduced aggregation potential, making them critical alternatives for hydrophobic payloads like Topoisomerase I inhibitors.[]

Part 1: Technical Deep Dive & Mechanism
1.1 The Role of the Boc-Gly-Gly-PAB-OH Scaffold

Boc-Gly-Gly-PAB-OH serves as a foundational chemical intermediate.[]

  • Boc (tert-butyloxycarbonyl): A protecting group removed during synthesis to expose the N-terminal amine for antibody attachment (via a spacer like Maleimide-Caproyl).[]

  • Gly-Gly (Glycine-Glycine): A dipeptide spacer.[] Crucially, Gly-Gly alone is a poor substrate for Cathepsin B due to the lack of a bulky hydrophobic residue at the P2 position. It primarily acts as a steric spacer or a building block for longer peptides (e.g., GGFG).

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer.[][2][3][4] Upon enzymatic cleavage of the upstream peptide bond, the PAB group undergoes spontaneous 1,6-elimination, releasing the free payload and carbon dioxide.[5]

1.2 Mechanism of Action: Enzymatic Selectivity

The core differentiation lies in the protease recognition sequences:

  • Val-Cit-PAB: Designed for Cathepsin B .[][3][4][5][6][] The enzyme requires a bulky hydrophobic residue (Valine) at the P2 position and a basic/polar residue (Citrulline) at P1.

  • Gly-Gly-Phe-Gly-PAB (GGFG): The functional derivative of the Gly-Gly scaffold.[][2] It introduces Phenylalanine (Phe) at P2 relative to the cleavage site. It is cleaved by Cathepsin B and L , with a marked sensitivity to Cathepsin L, which is often upregulated in tumor environments.

CleavageMechanism cluster_0 Substrate Specificity ADC ADC Construct Protease Lysosomal Protease (Cathepsin B/L) ADC->Protease Endocytosis Intermed Unstable Intermediate (Amine-PAB-Payload) Protease->Intermed Peptide Bond Cleavage Release 1,6-Elimination (Self-Immolation) Intermed->Release Spontaneous Payload Free Payload (e.g., DXd, MMAE) Release->Payload Release ValCit Val-Cit (Cat B Specific) GGFG Gly-Gly-Phe-Gly (Cat B & L)

Figure 1: General mechanism of protease-triggered self-immolation in PAB-based linkers.

Part 2: Comparative Analysis (Gly-Gly-PAB Derivatives vs. Val-Cit-PAB)
2.1 Enzymatic Stability & Cleavage Kinetics

A critical "cross-reactivity" concern in ADC development is off-target cleavage by plasma proteases.[]

FeatureVal-Cit-PAB (Standard)Gly-Gly-PAB (Scaffold)GGFG-PAB (Derivative)
Primary Protease Cathepsin BNone (Poor Substrate)Cathepsin B & L
P2 Residue Valine (Hydrophobic)Glycine (Small)Phenylalanine (Hydrophobic)
Plasma Stability (Human) HighHighHigh
Plasma Stability (Mouse) Low (Cleaved by Ces1C)HighHigh
Cleavage Efficiency FastNegligibleFast (Broad spectrum)

Insight: The instability of Val-Cit in mouse plasma (due to Carboxylesterase 1C) often leads to false positives in preclinical toxicity studies. GGFG derivatives do not suffer from this specific cross-reactivity, offering a more translatable safety profile from rodent models to humans.

2.2 Physicochemical Properties & Aggregation

Hydrophobicity is a major driver of ADC aggregation, which triggers immunogenicity and fast clearance.[8]

  • Val-Cit: Highly hydrophobic.[] ADCs with DAR (Drug-Antibody Ratio) > 4 often aggregate, limiting the potency of the construct.

  • GGFG: The inclusion of Glycine residues imparts greater flexibility and hydrophilicity. This allows for higher DAR ADCs (e.g., DAR 8 in Enhertu) without significant aggregation, a key advantage for payloads with moderate potency (like Topo I inhibitors) that require higher loading.

Part 3: Experimental Protocols
3.1 Protocol: Cathepsin B Cleavage Assay

To validate the cleavage efficiency of your linker derivative.

Reagents:

  • Recombinant Human Cathepsin B (activated).[9]

  • Test Compounds: Boc-Gly-Gly-PAB-Payload (Negative Control), Val-Cit-PAB-Payload (Positive Control).

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).

Workflow:

  • Activation: Incubate Cathepsin B with 5 mM DTT for 15 min at 37°C to reduce the active site cysteine.

  • Incubation: Mix 10 µM linker-payload with 5 nM activated Cathepsin B.

  • Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 minutes via RP-HPLC .

  • Detection: Monitor the disappearance of the intact conjugate and the appearance of the free payload.

  • Validation: The release of free payload must coincide with the appearance of the PAB-related byproduct (aza-quinone methide derivatives).

3.2 Protocol: Plasma Stability (Cross-Reactivity Check)

To ensure the linker is not cross-reactive with circulating proteases.

Workflow:

  • Collect fresh plasma (Human and Mouse).

  • Spike linker-payload (10 µM) into plasma.[]

  • Incubate at 37°C for up to 7 days.

  • Precipitate proteins with cold acetonitrile containing Internal Standard.

  • Analyze supernatant by LC-MS/MS.[]

  • Success Criteria: <10% release of free payload over 24 hours.

Part 4: Decision Framework for Linker Selection

Use this logic flow to determine if Boc-Gly-Gly-PAB-OH derivatives are suitable for your ADC.

LinkerSelection Start Select Linker Strategy PayloadType Payload Hydrophobicity? Start->PayloadType HighHydro High (e.g., PBD, MMAE) PayloadType->HighHydro High MedHydro Moderate (e.g., DXd) PayloadType->MedHydro Moderate DAR_Req Target DAR? HighHydro->DAR_Req GGFG Choose GGFG-PAB (Gly-Gly Derivative) MedHydro->GGFG Better Solubility LowDAR Low (2-4) DAR_Req->LowDAR HighDAR High (8) DAR_Req->HighDAR Avoid Aggregation ValCit Choose Val-Cit-PAB (Standard) LowDAR->ValCit HighDAR->GGFG Avoid Aggregation

Figure 2: Decision tree for selecting between Val-Cit and Gly-Gly based linkers.[]

References
  • Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity."[] Cancer Science. Link[]

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[] Bioconjugate Chemistry. Link[]

  • Nakada, T., et al. (2019). "Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads."[] Bioorganic & Medicinal Chemistry Letters. Link

  • Caculitan, N. G., et al. (2017). "Cathepsin B is the primary protease responsible for cleaving the Val-Cit linker in antibody-drug conjugates."[][10] Cancer Research. Link

  • Durbin, K. R., et al. (2015). "Carboxylesterase 1C is the primary enzyme responsible for the instability of Val-Cit linkers in mouse plasma."[3] Molecular Cancer Therapeutics. Link

Sources

Comparative

Stability Comparison of Different Peptide Linkers in Plasma: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Therapeutic Conjugates In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is a pivotal component that dictates the e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Stability in Therapeutic Conjugates

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is a pivotal component that dictates the efficacy and safety of the entire molecule.[1][2] An ideal linker must be sufficiently robust to remain intact in systemic circulation, preventing premature release of the potent payload that could lead to off-target toxicity.[1][3] Conversely, it must be precisely labile to release the drug at the intended site of action, such as within the tumor microenvironment or inside cancer cells.[][] This guide provides an in-depth comparison of the plasma stability of various peptide linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation drug conjugates.

The choice of linker chemistry directly influences the pharmacokinetic profile, therapeutic index, and overall success of a drug conjugate.[][7] Linkers are broadly classified as cleavable or non-cleavable, each with distinct advantages and disadvantages regarding plasma stability.[][8] This guide will focus on the nuanced stability profiles of different cleavable peptide linkers, which are designed to be selectively processed by enzymes or respond to specific physiological cues.[9][10]

Understanding Peptide Linker Instability in Plasma

The premature cleavage of linkers in plasma can be attributed to several factors, including enzymatic degradation and chemical hydrolysis.[11] Plasma contains a complex mixture of proteases and other enzymes that can potentially recognize and cleave certain peptide sequences.[11][12] Furthermore, the chemical nature of the linker itself can render it susceptible to hydrolysis under physiological pH.[13]

Key Factors Influencing Plasma Stability:
  • Linker Chemistry: The specific amino acid sequence and the type of chemical bonds within the linker are primary determinants of its stability.[3]

  • Conjugation Site: The location of linker attachment on the antibody or protein can influence its accessibility to plasma enzymes. Steric hindrance around the conjugation site can protect the linker from premature cleavage.[1][3]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can sometimes lead to increased aggregation and reduced stability.[1][3]

  • Hydrophobicity: The overall hydrophobicity of the drug-linker combination can impact plasma stability and clearance rates.[7]

Comparative Analysis of Peptide Linker Stability

The following sections provide a comparative overview of the plasma stability of commonly used peptide linkers.

Dipeptide Linkers (e.g., Valine-Citrulline, Valine-Alanine)

Dipeptide linkers, particularly the valine-citrulline (Val-Cit or vc) linker, are widely used in clinically approved ADCs.[9][10] They are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within tumor cells.[9][]

Mechanism of Action & Stability Profile:

  • Intended Cleavage: In the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), leading to the release of the active drug.[10][]

  • Plasma Stability: Val-Cit linkers generally exhibit good stability in human plasma.[2][11] However, they have shown susceptibility to cleavage by certain plasma enzymes, such as carboxylesterase 1C (Ces1C) in rodents, which can complicate preclinical evaluation.[11][15] There are also concerns about cleavage by human neutrophil elastase, which could contribute to off-target toxicities like neutropenia.[11][15]

  • Modifications for Enhanced Stability: Researchers have explored modifications to the dipeptide sequence to improve plasma stability. For instance, the development of tripeptide linkers like glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit) has shown increased resistance to degradation in both rodent and human plasma while maintaining efficient intracellular cleavage.[15][16]

Hydrazone Linkers

Hydrazone linkers are a type of acid-cleavable linker that were used in early ADC development.[] Their stability is pH-dependent, designed to be stable at the neutral pH of blood and labile in the acidic environment of endosomes and lysosomes.[9][13]

Mechanism of Action & Stability Profile:

  • Intended Cleavage: The acidic environment within cellular compartments (pH 4.5-5.5) catalyzes the hydrolysis of the hydrazone bond, releasing the payload.[][13]

  • Plasma Stability: While the concept is sound, hydrazone linkers have often demonstrated insufficient plasma stability, leading to premature drug release and off-target toxicity.[][9] The stability of hydrazone linkers can be highly variable and may not always correlate between buffer and plasma conditions.[17] For example, the ADC gemtuzumab ozogamicin (Mylotarg), which utilized a hydrazone linker, faced safety concerns due to its instability in plasma.[] However, optimizations have led to more stable hydrazone linkers, such as the one used in inotuzumab ozogamicin, which showed a low rate of in vivo hydrolysis.[17]

Disulfide Linkers

Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm.[][9]

Mechanism of Action & Stability Profile:

  • Intended Cleavage: The intracellular environment, particularly in tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the plasma.[9][18] This high GSH concentration facilitates the reduction of the disulfide bond, leading to drug release.[][19]

  • Plasma Stability: The stability of disulfide linkers in plasma can be a challenge, as premature cleavage can occur due to interaction with free thiols.[][21] To enhance stability, steric hindrance can be introduced around the disulfide bond, for example, by adding methyl groups to the adjacent carbon atoms.[] The choice of the conjugation site on the antibody can also significantly impact the stability of the disulfide bond.[21]

Thioether Linkers (Non-Cleavable)

While this guide focuses on cleavable linkers, it is important to briefly mention non-cleavable linkers for a complete comparison. Thioether linkers, such as those formed using SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are a common type of non-cleavable linker.[1]

Mechanism of Action & Stability Profile:

  • Release Mechanism: Drug release from non-cleavable linkers relies on the complete degradation of the antibody backbone within the lysosome.[1][]

  • Plasma Stability: Thioether linkers generally exhibit very high plasma stability as they are resistant to enzymatic cleavage.[1][] However, maleimide-based linkers can be susceptible to a retro-Michael reaction, which can lead to drug deconjugation, although N-aryl maleimides show improved stability.[1][22]

Quantitative Comparison of Linker Stability

The following table summarizes the relative plasma stability of different linker types based on available literature. It is important to note that these are general trends, and the actual stability of a specific linker will depend on the precise chemical structure, conjugation site, and the specific ADC construct.

Linker TypeCleavage MechanismRelative Plasma StabilityKey Considerations
Thioether (Non-Cleavable) Antibody DegradationVery HighPayload is released with an amino acid remnant; potential for altered activity.[1][]
Dipeptide (e.g., Val-Cit) Enzymatic (Cathepsin B)HighGenerally stable in human plasma but can be susceptible to rodent carboxylesterases and human neutrophil elastase.[11][15]
Tripeptide (e.g., EGCit) Enzymatic (Cathepsin B)Very HighEngineered for enhanced stability against plasma proteases while maintaining intracellular cleavage.[15][16]
Disulfide Reduction (Glutathione)Moderate to HighStability can be improved with steric hindrance.[][21]
Hydrazone Acid HydrolysisLow to ModerateStability is pH-dependent and can be variable in plasma.[][17]

Experimental Protocol for Assessing Peptide Linker Stability in Plasma

To empirically determine the plasma stability of a novel peptide linker, a standardized in vitro assay is essential.[1][18]

In Vitro Plasma Stability Assay

This assay measures the amount of payload released from the ADC over time when incubated in plasma.[1]

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results prep_adc Prepare ADC Stock Solution incubate Incubate ADC in Plasma at 37°C prep_adc->incubate prep_plasma Thaw Plasma (Human, Mouse, etc.) prep_plasma->incubate aliquots Collect Aliquots at Time Points (e.g., 0, 6, 24, 48, 72h) incubate->aliquots quench Quench Reaction on Ice aliquots->quench separate Separate ADC from Plasma (e.g., Immuno-affinity Capture) quench->separate analyze_supernatant Analyze Supernatant (LC-MS) for Free Payload separate->analyze_supernatant analyze_adc Analyze Captured ADC (LC-MS) for DAR separate->analyze_adc assess Assess Stability: Calculate Half-life (t½) analyze_supernatant->assess analyze_adc->assess

Caption: Workflow for an in vitro plasma stability assay.

Detailed Protocol:
  • Preparation:

    • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).

    • Thaw frozen plasma (e.g., human, mouse, rat) from a commercial source at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Incubate the ADC sample in the plasma at a final concentration of, for example, 1 mg/mL at 37°C.[1]

    • It is crucial to use plasma from relevant species, as enzymatic activities can differ.[11]

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[1]

  • Sample Processing:

    • At each time point, immediately place the aliquot on ice to quench the reaction.[1]

    • Separate the ADC from the bulk of plasma proteins. Immuno-affinity capture using protein A or G beads is a common and effective method.[23]

  • Analysis:

    • Quantify Free Payload: Analyze the supernatant (the plasma fraction after ADC capture) using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[1]

    • Determine Drug-to-Antibody Ratio (DAR): Elute the captured ADC from the beads and analyze it by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[23]

  • Data Interpretation:

    • Plot the percentage of intact ADC or the concentration of free payload over time.

    • Calculate the half-life (t½) of the linker in plasma to provide a quantitative measure of its stability.[12]

Self-Validating System and Controls:
  • Time Zero (T0) Sample: This sample is processed immediately after adding the ADC to the plasma and serves as the baseline for 100% intact ADC.

  • Negative Control: Incubate the ADC in buffer alone to assess its intrinsic chemical stability.

  • Positive Control: If available, include an ADC with a linker of known stability profile for comparison.

  • Spiked Samples: To account for potential matrix effects in the analytical method, spike known concentrations of the free payload into plasma and analyze them alongside the experimental samples.[24]

Conclusion: Designing for Stability and Efficacy

The selection of a peptide linker is a critical decision in the development of targeted therapeutics. A thorough understanding of the factors influencing plasma stability and the specific characteristics of different linker types is paramount. While non-cleavable linkers offer the highest stability, cleavable linkers provide the advantage of releasing an unmodified payload.[8]

The future of linker design lies in developing novel peptide sequences and chemical modifications that enhance plasma stability without compromising efficient and selective cleavage at the target site.[2][25] The use of tripeptide linkers and other advanced designs demonstrates a clear path toward creating safer and more effective drug conjugates.[15][16] Rigorous experimental evaluation, as outlined in the provided protocol, is essential to validate the stability of any new linker and to ensure its suitability for clinical development.

References

  • ADC Review. (2019, March 22). What are Stable Linkers?. [Link]

  • ACS Publications. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • PMC. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PMC. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]

  • Creative Biolabs. Peptide Linkers. [Link]

  • ResearchGate. The structures and stability profiles of cleavable peptide linkers. [Link]

  • Spring. (2019, August 21). Cleavable linkers in antibody–drug conjugates. [Link]

  • Nature. (2016, August 22). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. [Link]

  • American Chemical Society. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy. [Link]

  • PMC. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PMC. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • ScienceDirect. (2026, December 30). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]

  • Creative Biolabs. Disulfide Linkers. [Link]

  • AACR Journals. (2022, September 6). An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody–Drug Conjugates. [Link]

  • PubMed. (2025, October 9). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • Sterling Pharma Solutions. ADC stability in plasma and serum via mass spectrometry. [Link]

  • ChemRxiv. (2026, February 10). Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. [Link]

  • PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ResearchGate. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl], a dipeptide derivative utilized in peptide synthesis. By adhering to these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.

The causality behind these rigorous disposal protocols stems from the fundamental principle of chemical hygiene: to treat all chemicals with a degree of caution, assuming potential hazards even in the absence of comprehensive data. While derivatives of Boc-glycine are not typically classified as acutely hazardous, the precautionary principle dictates a systematic approach to waste management.[1][2]

I. Chemical Profile and Hazard Assessment

Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is a peptide synthesis intermediate.[3][4][5] Structurally, it comprises a Boc (tert-butoxycarbonyl) protecting group, two glycine residues, and a 4-(hydroxymethyl)phenyl group. An initial hazard assessment, based on data from structurally similar compounds, suggests that it is not classified as a hazardous substance according to most regulations.[1][2] However, as with any laboratory chemical, it is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[6]

PropertyValue/InformationSource
CAS Number 251459-35-5[4][5]
Molecular Formula C16H23N3O5[3][5]
Appearance Typically a solid or powder.[7]
Known Hazards Not typically classified as hazardous. May cause eye, skin, and respiratory irritation.[1][7][1][7]
Incompatibilities Strong oxidizing agents.
Decomposition Hazardous decomposition products may include oxides of carbon and nitrogen upon combustion.[1][1]
II. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense in preventing exposure.

  • Mandatory PPE:

    • Safety goggles or glasses

    • Lab coat

    • Nitrile gloves

Step 2: Waste Segregation at the Point of Generation

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[8][9][10]

  • Solid Waste:

    • Place any solid Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] waste, including contaminated weigh boats or filter paper, into a designated solid chemical waste container.

    • This container should be clearly labeled for non-hazardous solid chemical waste.

  • Liquid Waste:

    • If the compound is in solution, do not mix it with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's waste management guidelines.[11][12]

    • Ideally, collect it in a dedicated "Aqueous Waste" or "Non-Hazardous Liquid Waste" container.

  • Contaminated Sharps:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[13]

  • Empty Containers:

    • Empty containers that held Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[11][14] The rinsate should be collected and disposed of as liquid chemical waste. After rinsing, deface or remove the original label, and the container can often be disposed of in the appropriate glass or plastic recycling bin.[14][15]

Step 3: Waste Container Selection and Labeling

The integrity of the waste containment system is crucial for safe storage and transport.

  • Container Choice:

    • Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly fitting screw cap.[8][11]

    • Ensure the container is in good condition and free from leaks.[9]

  • Labeling:

    • All waste containers must be clearly and accurately labeled.[8][11] The label should include:

      • The words "Chemical Waste" or "Hazardous Waste" as per your institutional policy.

      • The full chemical name: "Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]". Avoid using abbreviations or chemical formulas.[9]

      • An approximate concentration or percentage of the contents.

      • The date the waste was first added to the container.

      • The name of the principal investigator or research group.

Step 4: Storage of Waste in the Laboratory

Waste should be stored safely in a designated satellite accumulation area within the lab.[9]

  • Store waste containers in a secondary containment bin to prevent the spread of spills.

  • Keep containers closed at all times, except when adding waste.[9]

  • Store away from heat sources and direct sunlight.[8]

  • Ensure incompatible wastes are segregated. For instance, keep this waste stream separate from strong acids, bases, and oxidizers.[9][15]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste they generate until it is collected by trained professionals.

  • When the waste container is approximately 90% full, arrange for its collection through your institution's Environmental Health & Safety (EH&S) office.[9]

  • Follow your institution-specific procedures for requesting a waste pickup. This may involve an online form or a direct call to EH&S.

  • Do not dispose of this chemical down the drain or in the regular trash.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl].

DisposalWorkflow start Waste Generated (Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Dispose in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Dispose in Labeled Aqueous/Non-Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_container Is it an empty container? is_sharp->is_container No sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes rinse_container Triple-Rinse Container is_container->rinse_container Yes rinsate_to_liquid Collect Rinsate as Liquid Chemical Waste rinse_container->rinsate_to_liquid defaced_container Deface Label and Dispose of Container as per Institutional Policy rinse_container->defaced_container rinsate_to_liquid->liquid_waste

Caption: Decision tree for the segregation and disposal of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] waste.

By following this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility. Always consult your institution's specific chemical hygiene plan and your EH&S office for any additional requirements.

References

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